Fluprednidene
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,15-17,24,26,28H,1,4-5,8,10-11H2,2-3H3/t15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXHNGGPURVOS-SBTDHBFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC(=C)[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176343 | |
| Record name | Fluprednidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193-87-5 | |
| Record name | Fluprednidene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2193-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluprednidene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002193875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprednidene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08970 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluprednidene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluprednidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPREDNIDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA517NS3N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Fluprednidene Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fluprednidene acetate, a potent topical corticosteroid, is a cornerstone in the treatment of various inflammatory skin conditions. Its synthesis from readily available steroid precursors involves a multi-step chemical transformation, demanding precise control over reaction conditions to achieve desired stereochemistry and yield. This technical guide provides a comprehensive overview of a plausible synthetic pathway, starting from the key intermediate 16-dehydropregnenolone acetate (16-DPA), and details the necessary chemical modifications to arrive at the final active pharmaceutical ingredient.
I. Overview of the Synthetic Strategy
The synthesis of this compound acetate from 16-DPA can be conceptually divided into several key stages:
-
Modification of the D-ring and side chain: This involves the introduction of the 16-methylene group and the elaboration of the C17 side chain to the characteristic dihydroxyacetone functionality.
-
Functionalization of the B and C rings: This stage focuses on the introduction of the 11β-hydroxyl group and the 9α-fluoro substituent, which are crucial for the compound's glucocorticoid activity.
-
Modification of the A-ring: The introduction of a double bond between C1 and C2 to form the characteristic 1,4-diene-3-one system enhances the anti-inflammatory potency.
-
Final Esterification: The synthesis culminates in the selective acetylation of the C21 hydroxyl group.
A proposed synthetic pathway is illustrated below, followed by a detailed description of each transformation.
II. Visualizing the Synthesis Pathway
Caption: Proposed synthesis pathway of this compound Acetate from 16-DPA.
III. Detailed Experimental Protocols and Data
The following sections provide a hypothetical, yet chemically plausible, description of the experimental procedures for each major transformation. Quantitative data, where available in the public domain for analogous reactions, is presented to provide a reference for expected outcomes.
Step 1 & 2: From 16-DPA to 16-Methylene-17α-hydroxyprogesterone (Intermediate 1)
The initial steps involve the conversion of the 17-acetyl group of 16-DPA to a 17α-hydroxy-16-methylene-20-keto functionality, followed by oxidation of the A-ring.
-
Experimental Protocol:
-
Epoxidation: 16-DPA is treated with an alkaline solution of hydrogen peroxide to form the 16α,17α-epoxide.
-
Grignard Reaction: The epoxide is then reacted with a Grignard reagent, such as methylmagnesium bromide, which opens the epoxide ring to introduce the 16-methyl group and form a 17α-hydroxyl group. Subsequent treatment with a base introduces the 16-methylene group via elimination.
-
Oppenauer Oxidation: The 3β-hydroxyl group is oxidized to a 3-keto group, and the double bond is shifted from the C5-C6 to the C4-C5 position using a standard Oppenauer oxidation with a ketone (e.g., acetone) and an aluminum alkoxide catalyst.
-
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Yield of Epoxidation | 85-95% | Analogous steroid reactions |
| Yield of Methylene Introduction | 70-80% | Analogous steroid reactions |
| Yield of Oppenauer Oxidation | 80-90% | Analogous steroid reactions |
Step 3 & 4: Synthesis of 11α,17α,21-Trihydroxy-16-methylenepregn-4-ene-3,20-dione (Intermediate 2)
This stage introduces the crucial 11α-hydroxyl group via microbial fermentation and the 21-hydroxyl group.
-
Experimental Protocol:
-
Microbial 11α-hydroxylation: Intermediate 1 is subjected to fermentation with a microorganism known for its steroid 11α-hydroxylase activity, such as Aspergillus or Rhizopus species. The fermentation is carried out in a suitable nutrient medium under controlled temperature and aeration.
-
Introduction of 21-hydroxyl group: The 20-keto group is first brominated at the C21 position, followed by displacement of the bromine with a hydroxyl group using a suitable acetate salt and subsequent hydrolysis.
-
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Yield of 11α-hydroxylation | 60-80% | Microbial steroid transformation literature |
| Yield of 21-hydroxylation | 75-85% | Analogous steroid reactions |
Step 5, 6, 7 & 8: Conversion to 9α-Fluoro-11β,17α,21-trihydroxy-16-methylenepregn-4-ene-3,20-dione 21-acetate (Intermediate 5)
This sequence introduces the 9α-fluoro and inverts the 11α-hydroxyl to the active 11β-configuration.
-
Experimental Protocol:
-
21-Acetylation: The primary 21-hydroxyl group of Intermediate 2 is selectively acetylated using acetic anhydride in pyridine.
-
Bromohydrin Formation: The 9(11)-double bond is formed by dehydration of the 11α-hydroxyl group. This is followed by the addition of hypobromous acid (generated in situ from an N-bromoamide in the presence of a strong acid) to form the 9α-bromo-11β-hydroxy intermediate (Intermediate 3).
-
Epoxidation: Treatment of the bromohydrin with a base (e.g., sodium acetate) leads to the formation of the 9β,11β-epoxide (Intermediate 4).
-
Fluorination: The epoxide ring is opened with hydrogen fluoride (HF), often in a solvent like tetrahydrofuran (THF) or in the presence of a base like pyridine, to introduce the 9α-fluoro group and the 11β-hydroxyl group (Intermediate 5).
-
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Yield of 21-Acetylation | >95% | Standard organic chemistry |
| Yield of Bromohydrin formation | 80-90% | Analogous steroid reactions |
| Yield of Epoxidation | >90% | Analogous steroid reactions |
| Yield of Fluorination | 70-85% | Analogous steroid reactions |
Step 9: Dehydrogenation to form this compound (Intermediate 6)
The introduction of the C1-C2 double bond is a key step to enhance the glucocorticoid activity.
-
Experimental Protocol:
-
Dehydrogenation: Intermediate 5 is subjected to dehydrogenation using a suitable agent like selenium dioxide or a microbial dehydrogenation process to introduce the double bond between the C1 and C2 positions, yielding this compound.
-
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Yield of Dehydrogenation | 60-75% | Analogous steroid reactions |
Step 10: Final Acetylation to this compound Acetate
The final step is the esterification of the C21 hydroxyl group.
-
Experimental Protocol:
-
21-Acetylation: this compound is treated with acetic anhydride in a suitable solvent, often with a catalytic amount of a strong acid or a base like pyridine, to yield the final product, this compound acetate.
-
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Yield of Acetylation | >95% | Standard organic chemistry |
IV. Experimental Workflow Visualization
Caption: High-level experimental workflow for this compound Acetate synthesis.
V. Conclusion
The synthesis of this compound acetate is a complex but well-established process within the field of steroid chemistry. Starting from a readily available precursor like 16-dehydropregnenolone acetate, a series of strategic chemical and biochemical transformations allows for the introduction of the necessary functional groups to achieve the desired pharmacological activity. This guide provides a foundational understanding of the synthetic pathway and the key experimental considerations for researchers and professionals in the field of drug development. Further optimization of each step, particularly in terms of green chemistry principles and process efficiency, remains an active area of research.
Fluprednidene's Interaction with the Glucocorticoid Receptor: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Fluprednidene acetate, a potent synthetic glucocorticoid, is primarily utilized in topical formulations for its significant anti-inflammatory and immunosuppressive properties in treating various skin conditions.[1][] Its therapeutic efficacy is rooted in its molecular interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that modulates gene expression. This in-depth technical guide elucidates the core mechanism of action of this compound on the glucocorticoid receptor, drawing parallels with well-characterized glucocorticoids to provide a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: A Multi-Step Process
The action of this compound, like other glucocorticoids, is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a high-affinity ligand-binding conformation.
Upon binding of this compound, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins. This unmasking of the nuclear localization signals facilitates the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, the complex primarily exerts its effects through two main genomic pathways: transactivation and transrepression.
Transactivation: The this compound-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the increased transcription of anti-inflammatory genes.
Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to transrepression. In this pathway, the this compound-GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4] This interference prevents the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.
Quantitative Analysis of Glucocorticoid Receptor Interaction
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA)a | Kd (nM)b | IC50 (nM)c |
| Dexamethasone | 100 | 5 - 9.36 | 0.5 - 5 |
| Fluticasone Propionate | ~1800 | 0.49 - 0.51 | - |
| Mometasone Furoate | ~2244 | 0.41 | - |
| Budesonide | ~935 | - | - |
| Prednisolone | 16 | - | - |
a Relative binding affinity compared to dexamethasone (set at 100). b Equilibrium dissociation constant, a measure of binding affinity (lower value indicates higher affinity). c Half-maximal inhibitory concentration in competitive binding assays. (Data compiled from multiple sources for illustrative purposes)
Table 2: In Vitro Functional Potency
| Compound | Transactivation (EC50, nM)d | Transrepression (IC50, nM)e |
| Dexamethasone | 0.5 - 36 | 0.5 - 2.2 |
| Fluticasone Propionate | 0.01 - 9.8 | 0.005 - 1.8 |
| Budesonide | 1.1 | 0.05 |
| Prednisolone | - | - |
d Half-maximal effective concentration for inducing gene expression via a GRE-reporter. e Half-maximal inhibitory concentration for repressing cytokine (e.g., IL-6, GM-CSF) production or NF-κB/AP-1 reporter activity. (Data compiled from multiple sources for illustrative purposes)
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's mechanism of action and the methods used to study it, the following diagrams are provided.
Caption: Genomic signaling pathway of this compound via the Glucocorticoid Receptor.
References
- 1. axplora.com [axplora.com]
- 3. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Fluprednidene's Modulation of Pro-inflammatory Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene is a potent synthetic glucocorticoid characterized by its significant anti-inflammatory and immunosuppressive properties. While specific high-throughput transcriptomic data for this compound is not extensively available in public databases, its mechanism of action is understood to align with that of other potent glucocorticoids. This technical guide delineates the core mechanisms by which this compound is presumed to regulate the transcription of pro-inflammatory genes, primarily through its interaction with the glucocorticoid receptor (GR). The guide will draw upon established principles of glucocorticoid pharmacology, using data from analogous compounds to illustrate the quantitative effects and signaling pathways involved.
The anti-inflammatory effects of glucocorticoids are largely mediated by the regulation of gene expression. This involves both the repression of pro-inflammatory genes (transrepression) and the activation of anti-inflammatory genes (transactivation).[1] this compound, acting as a GR agonist, is expected to exert its effects through these genomic pathways, leading to a reduction in the synthesis of key mediators of inflammation.
Core Mechanisms of Action
This compound, upon entering the cell, binds to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. Once in the nucleus, the this compound-GR complex can modulate gene expression through several key mechanisms:
-
Transrepression of Pro-inflammatory Transcription Factors: This is considered a major pathway for the anti-inflammatory effects of glucocorticoids. The activated GR can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements in the promoter regions of pro-inflammatory genes, thereby suppressing their transcription.
-
Induction of Anti-inflammatory Genes: The this compound-GR complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the increased transcription of anti-inflammatory proteins. A key example is the induction of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[3][4]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: Glucocorticoids can interfere with the MAPK signaling pathway, which plays a crucial role in the inflammatory response. This can occur through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs like p38 and JNK.[5]
Regulation of Key Pro-inflammatory Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.
This compound is expected to inhibit NF-κB signaling through two primary mechanisms:
-
Direct Transrepression: The activated GR monomer can directly bind to the p65 subunit of NF-κB, preventing its binding to DNA.
-
Indirect Inhibition via IκBα Induction: The GR dimer can bind to a GRE in the promoter of the NFKBIA gene, leading to increased synthesis of IκBα. This newly synthesized IκBα can then bind to nuclear NF-κB and transport it back to the cytoplasm, terminating its activity.
AP-1 Signaling Pathway
The AP-1 transcription factor is a dimer composed of proteins from the Jun, Fos, and ATF families. It is activated by various stimuli, including growth factors, cytokines, and cellular stress, and regulates genes involved in inflammation and cell proliferation. The MAPK pathways, particularly JNK and p38, are key activators of AP-1.
This compound, through the activated GR, is thought to repress AP-1 activity primarily via direct protein-protein interaction, preventing AP-1 from binding to its DNA consensus sequences. This transrepression mechanism does not require direct GR-DNA binding.
Quantitative Data on Pro-inflammatory Gene Regulation
While specific data for this compound is limited, the following table summarizes the expected inhibitory effects on the expression of key pro-inflammatory genes based on studies of other potent glucocorticoids like dexamethasone and fluticasone propionate. The data is presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given concentration.
| Pro-inflammatory Gene | Encoded Protein | Function in Inflammation | Expected Effect of this compound (based on analogs) | Reference (Analog) |
| IL6 | Interleukin-6 | Pro-inflammatory cytokine, induces acute phase response | Significant downregulation | [6] |
| TNF | Tumor necrosis factor-alpha | Master regulator of inflammation | Significant downregulation | [7] |
| PTGS2 (COX-2) | Cyclooxygenase-2 | Enzyme for prostaglandin synthesis | Significant downregulation | [8] |
| NOS2 (iNOS) | Inducible nitric oxide synthase | Produces nitric oxide, a pro-inflammatory mediator | Significant downregulation | [9] |
| CCL2 (MCP-1) | Monocyte chemoattractant protein-1 | Chemoattractant for monocytes and macrophages | Significant downregulation | [2] |
| CXCL8 (IL-8) | Interleukin-8 | Chemoattractant for neutrophils | Significant downregulation | [2] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of glucocorticoids on pro-inflammatory gene transcription. These can be adapted for studies involving this compound.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to measure the relative mRNA levels of target pro-inflammatory genes in cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., A549 human lung adenocarcinoma cells, primary human keratinocytes) to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound acetate (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Induce inflammation with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL or IL-1β at 1 ng/mL) for a defined period before or concurrently with this compound treatment, depending on the experimental design.
2. RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
4. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green Master Mix).
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[10]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.[11]
Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor DNA Binding
EMSA is used to detect the binding of transcription factors like NF-κB and AP-1 to their specific DNA consensus sequences.
1. Nuclear Extract Preparation:
-
Treat cells with this compound and/or a pro-inflammatory stimulus as described for qPCR.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific).
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
2. Probe Labeling:
-
Synthesize double-stranded DNA oligonucleotides containing the consensus binding site for the transcription factor of interest (e.g., NF-κB: 5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).[12]
3. Binding Reaction:
-
Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For supershift assays to identify specific proteins in the complex, add an antibody specific to the transcription factor subunit (e.g., anti-p65 for NF-κB) to the reaction mixture.
4. Electrophoresis:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
The free probe will migrate faster, while the protein-bound probe will have a retarded mobility (a "shift").
5. Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film (autoradiography).
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[13]
Conclusion
This compound, as a potent glucocorticoid, is a powerful modulator of pro-inflammatory gene transcription. Its anti-inflammatory effects are primarily driven by the glucocorticoid receptor-mediated transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, and the transactivation of anti-inflammatory genes. While direct transcriptomic data for this compound is not widely available, the well-established mechanisms of action for this class of drugs provide a strong framework for understanding its molecular effects. Further research utilizing high-throughput sequencing and proteomic analyses will be invaluable in precisely delineating the gene regulatory networks modulated by this compound and in identifying novel therapeutic targets.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 3. Regulation of glucocorticoid receptor expression: evidence for transcriptional and posttranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ArrayExpress < BioStudies < EMBL-EBI [ebi.ac.uk]
- 8. [Treatment of various skin diseases with a fluprednylidene-acetate ointment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Function of Heterodimeric AP-1 Comprised of c-Jun and c-Fos in Activin Mediated Spemann Organizer Gene Expression | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
A Technical Guide to the Solubility of Fluprednidene in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of fluprednidene, a synthetic glucocorticoid. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document leverages data from structurally similar corticosteroids, namely hydrocortisone and prednisone acetate, to provide a representative understanding of its likely behavior in common laboratory solvents. This guide also outlines a detailed experimental protocol for determining solubility via the widely accepted shake-flask method and presents a visualization of the experimental workflow. Furthermore, a diagram of the glucocorticoid receptor signaling pathway is included to provide context for the biological action of this compound.
Introduction
This compound is a corticosteroid with anti-inflammatory and anti-allergic properties.[1][2][3] It is the active form of its marketed ester, this compound acetate.[2] Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is critical for various stages of drug development, including formulation, purification, and in vitro assay design.
Solubility of Structurally Similar Corticosteroids
To provide a practical reference, the following table summarizes the solubility of hydrocortisone and prednisone acetate in a range of common laboratory solvents. This data is intended to be illustrative and to guide solvent selection for this compound-related research.
| Solvent | Hydrocortisone Solubility (g/L) at 25°C | Prednisone Acetate Solubility (Mole Fraction) at 298.15 K |
| Polar Protic Solvents | ||
| Water | 0.28[4] | - |
| Methanol | - | 0.00174[5] |
| Ethanol | Soluble[4] | 0.00106[5] |
| Polar Aprotic Solvents | ||
| Acetone | - | - |
| Dimethylformamide (DMF) | - | - |
| Dimethyl Sulfoxide (DMSO) | - | - |
| Ethyl Acetate | - | 0.00152[5] |
| Nonpolar Solvents | ||
| Chloroform | - | 0.00318[5] |
| 1,2-Dichloroethane | - | 0.00158[5] |
Note: The solubility of hydrocortisone is presented in g/L, while that of prednisone acetate is given as a mole fraction. Direct comparison requires conversion. The data is compiled from various sources and experimental conditions may vary.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8][9][10]
3.1. Materials
-
This compound (or corticosteroid of interest)
-
Selected laboratory solvents (e.g., ethanol, methanol, acetone, water)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
3.2. Procedure
-
Preparation: Add an excess amount of the solid corticosteroid to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the corticosteroid in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Caption: Workflow for solubility determination.
Factors Influencing Corticosteroid Solubility
The solubility of corticosteroids like this compound is influenced by several factors:
-
Polarity: The steroid backbone is largely nonpolar, while hydroxyl and ketone functional groups contribute to its polarity. The overall polarity of the molecule will determine its solubility in different solvents.
-
Solvent Properties: Polar solvents will interact favorably with the polar functional groups of the corticosteroid, while nonpolar solvents will interact with the nonpolar steroid nucleus.
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
Crystalline Form: The polymorphic form of the solid can significantly impact its solubility.
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of the GR.[11][12][13][14][15]
Caption: Glucocorticoid receptor signaling.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the public domain, a comprehensive understanding of its likely behavior can be inferred from structurally related corticosteroids. This guide provides a framework for researchers by presenting illustrative solubility data, a detailed experimental protocol for its determination, and the relevant biological context of its mechanism of action. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems of interest using the methodologies outlined herein.
References
- 1. This compound acetate | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. axplora.com [axplora.com]
- 4. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 14. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Fluprednidene Acetate: An In-depth Analysis of its Crystal Structure and Polymorphism
A comprehensive review of the current scientific literature and crystallographic databases reveals a significant lack of publicly available data on the specific crystal structure and polymorphic forms of fluprednidene acetate. Despite its use as a topical corticosteroid, detailed information regarding its solid-state properties remains largely unpublished.
This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the known information about this compound acetate and outlines the general experimental methodologies that would be required to perform a thorough investigation into its crystal structure and polymorphism.
Physicochemical Properties of this compound Acetate
This compound acetate is a synthetic glucocorticoid with anti-inflammatory properties. A summary of its basic physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₉FO₆ | [1] |
| Molecular Weight | 432.48 g/mol | [1] |
| CAS Number | 1255-35-2 | [1] |
| Melting Point | 231-234 °C | [] |
Understanding Polymorphism in Pharmaceuticals
Polymorphism refers to the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3]
-
Melting Point: An indicator of crystal lattice energy.
-
Stability: Both physical and chemical stability can vary between polymorphs.
-
Mechanical Properties: Such as hardness and compressibility, which are important for formulation and manufacturing.
Due to these potential differences, a comprehensive polymorph screen is a critical step in drug development to identify the most stable and suitable form for a drug product.[4]
Experimental Protocols for Polymorphism Screening and Characterization
While specific data for this compound acetate is unavailable, a typical workflow for a polymorph screen involves various crystallization techniques followed by characterization using a suite of analytical methods.
Crystallization Methods
The goal of the crystallization process is to induce the formation of different solid forms by varying experimental conditions. A general workflow for polymorph screening is outlined below.
-
Solvent Evaporation: Solutions of this compound acetate in various solvents (e.g., acetone, ethanol, ethyl acetate) would be allowed to evaporate slowly at different temperatures.
-
Cooling Crystallization: Saturated solutions would be cooled at different rates to induce crystallization.
-
Antisolvent Addition: An antisolvent (a solvent in which the compound is poorly soluble) would be added to a solution of the compound to cause precipitation.
-
Slurry Conversion: A suspension of the solid in a solvent would be stirred for an extended period to allow for conversion to the most stable polymorphic form at that temperature.[5]
Characterization Techniques
The solid forms obtained from the crystallization experiments would then be characterized using a variety of analytical techniques to determine their structure and properties.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.[6]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.
-
Vibrational Spectroscopy (FTIR and Raman): These techniques provide information about the molecular vibrations within the crystal lattice and can be used to differentiate between polymorphs.
-
Single Crystal X-Ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides the definitive three-dimensional structure of a crystalline solid, including unit cell dimensions, space group, and atomic coordinates.
Data Presentation (Hypothetical)
In the absence of experimental data for this compound acetate, the following tables are presented as templates for how quantitative data on its potential polymorphs would be structured.
Table 2: Hypothetical Crystallographic Data for this compound Acetate Polymorphs
| Parameter | Polymorph I | Polymorph II |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |
| Space Group | e.g., P2₁/c | e.g., P2₁2₁2₁ |
| a (Å) | - | - |
| b (Å) | - | - |
| c (Å) | - | - |
| α (°) | - | - |
| β (°) | - | - |
| γ (°) | - | - |
| Volume (ų) | - | - |
| Z | - | - |
| Calculated Density (g/cm³) | - | - |
Table 3: Hypothetical Thermal Analysis Data for this compound Acetate Polymorphs
| Parameter | Polymorph I | Polymorph II |
| Melting Point (DSC, °C) | - | - |
| Enthalpy of Fusion (ΔHfus, J/g) | - | - |
| Decomposition Temperature (TGA, °C) | - | - |
Table 4: Hypothetical Solubility Data for this compound Acetate Polymorphs
| Solvent | Polymorph I (mg/mL) | Polymorph II (mg/mL) |
| Water | - | - |
| Ethanol | - | - |
| Acetone | - | - |
Conclusion
A thorough investigation into the crystal structure and polymorphism of this compound acetate is warranted to ensure the quality, stability, and efficacy of pharmaceutical products containing this active ingredient. The experimental workflows and characterization techniques outlined in this guide provide a framework for such a study. The lack of publicly available data highlights an opportunity for significant research in the solid-state chemistry of this compound. Further studies are necessary to isolate and characterize potential polymorphs, which would provide valuable information for formulation development and regulatory submissions.
References
In Vitro Binding Affinity of Fluprednidene to Glucocorticoid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Fluprednidene to glucocorticoid receptors (GR). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the binding characteristics of this synthetic corticosteroid, alongside the experimental protocols used for such determinations and the underlying signaling pathways.
Introduction to this compound and the Glucocorticoid Receptor
This compound is a synthetic glucocorticoid corticosteroid.[1] While this compound itself was never marketed, its acetate ester, this compound acetate, has been available for therapeutic use.[1] Glucocorticoids exert their wide-ranging anti-inflammatory, immunosuppressive, and metabolic effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The affinity of a corticosteroid for the GR is a key determinant of its potency at the site of action.[3]
Upon binding to its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. There, it modulates the transcription of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs). This guide will delve into the specifics of the in vitro binding affinity of this compound acetate, providing quantitative data and the methodologies to determine it.
Quantitative Binding Affinity Data
The in vitro binding affinity of corticosteroids to the glucocorticoid receptor is a critical parameter in drug development and is often expressed as the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or as a relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.
A key quantitative measure for this compound acetate's affinity for the glucocorticoid receptor is its equilibrium dissociation constant (Kd), which has been reported to be 1.2 nM .[4] The 21-acetate group of the molecule contributes to its lipophilicity, which facilitates its passage through cell membranes to reach the cytosolic GR, while maintaining a high affinity for the receptor.[4]
For comparative purposes, the table below summarizes the relative binding affinities of several topical corticosteroids in relation to dexamethasone.
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Mometasone Furoate | ~2200 |
| Fluticasone Propionate | ~1800 |
| Budesonide | ~935 |
| Triamcinolone Acetonide | Data varies |
| Dexamethasone | 100 |
Note: Relative binding affinities can show significant variability across different laboratories and assay conditions.[3]
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid ligand, such as this compound, to the glucocorticoid receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression. The diagram below illustrates the classical genomic signaling pathway of the glucocorticoid receptor.
Experimental Protocols
The determination of the in vitro binding affinity of a compound like this compound to the glucocorticoid receptor is typically performed using competitive binding assays. Below are detailed methodologies for two common approaches: a radioligand binding assay and a fluorescence polarization-based assay.
Radioligand Competitive Binding Assay
This method measures the ability of an unlabeled test compound (e.g., this compound acetate) to compete with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor
-
[³H]-dexamethasone (radioligand)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Test compound (this compound acetate)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled dexamethasone in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant human GR, and a fixed concentration of [³H]-dexamethasone to each well.
-
Competition: Add the diluted test compound or unlabeled dexamethasone to the respective wells. Include wells for total binding (only radioligand and GR) and non-specific binding (radioligand, GR, and a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Based Competitive Binding Assay
This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the GR. A competitor compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human glucocorticoid receptor
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)
-
Unlabeled dexamethasone (positive control)
-
Test compound (this compound acetate)
-
Assay buffer
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and unlabeled dexamethasone in the assay buffer.
-
Assay Setup: To the wells of the microplate, add the assay buffer and the diluted test compound or control.
-
Addition of Fluorescent Ligand: Add the fluorescently labeled glucocorticoid ligand to all wells.
-
Initiation of Reaction: Add the recombinant human GR to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound. Plot the change in polarization against the concentration of the test compound to determine the IC50 value.
References
Fluprednidene's Effect on NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fluprednidene, a potent topical corticosteroid, is utilized for its anti-inflammatory properties in treating various dermatological conditions. Its therapeutic effects are, in large part, attributable to the modulation of inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct, comprehensive studies on this compound's specific interaction with the NF-κB pathway are not extensively documented in publicly available literature, its classification as a glucocorticoid allows for a well-supported inference of its mechanism of action. This technical guide elucidates the established mechanisms by which glucocorticoids, as a class, inhibit NF-κB signaling and provides hypothetical, yet representative, quantitative data and detailed experimental protocols for investigating these effects.
Introduction to NF-κB Signaling in Inflammation
The NF-κB family of transcription factors are central regulators of the inflammatory response. In an unstimulated state, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being a primary example. Upon stimulation by pro-inflammatory signals such as cytokines (e.g., TNF-α, IL-1) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[1][2][3]
Caption: Canonical NF-κB signaling pathway activation.
Glucocorticoid Receptor-Mediated Inhibition of NF-κB Signaling
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus where it modulates gene expression. The inhibition of the NF-κB pathway by the activated GR is a cornerstone of its anti-inflammatory action and occurs through several key mechanisms, primarily known as transrepression.[1][2]
2.1. Direct Protein-Protein Interaction: The activated GR can physically interact with the p65 subunit of NF-κB.[1] This interaction does not prevent NF-κB from binding to DNA but interferes with its ability to recruit necessary coactivators and the basal transcription machinery, thereby repressing the transcription of pro-inflammatory genes.[3]
2.2. Induction of IκBα Synthesis: The activated GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter region of the gene encoding IκBα (NFKBIA).[2][4] This leads to increased transcription and synthesis of IκBα protein. The newly synthesized IκBα can then enter the nucleus, bind to NF-κB, and export it back to the cytoplasm, thus terminating the NF-κB signal.[4]
2.3. Competition for Coactivators: Both GR and NF-κB require transcriptional coactivators, such as CREB-binding protein (CBP) and p300, to mediate their effects on gene transcription. It is proposed that the activated GR can compete with NF-κB for these limited pools of coactivators, leading to a reduction in NF-κB-dependent gene expression.[2]
Caption: Mechanisms of NF-κB inhibition by glucocorticoids.
Quantitative Data on this compound's Effects (Illustrative)
The following tables present hypothetical, yet plausible, quantitative data that could be expected from experiments investigating the effect of this compound on the NF-κB signaling pathway in a human keratinocyte cell line (e.g., HaCaT) stimulated with TNF-α.
Table 1: Effect of this compound on NF-κB-Dependent Luciferase Reporter Gene Expression
| Treatment Group | This compound Conc. (nM) | TNF-α (10 ng/mL) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
|---|---|---|---|---|
| Vehicle Control | 0 | - | 1.0 ± 0.1 | N/A |
| TNF-α Stimulated | 0 | + | 15.2 ± 1.5 | 0% |
| This compound | 1 | + | 10.5 ± 1.1 | 30.9% |
| This compound | 10 | + | 5.8 ± 0.6 | 61.8% |
| This compound | 100 | + | 2.1 ± 0.3 | 86.2% |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on Nuclear Translocation of NF-κB p65 Subunit
| Treatment Group | This compound Conc. (nM) | TNF-α (10 ng/mL) | Nuclear p65 / Cytoplasmic p65 Ratio | % Inhibition of Translocation |
|---|---|---|---|---|
| Vehicle Control | 0 | - | 0.2 ± 0.05 | N/A |
| TNF-α Stimulated | 0 | + | 4.5 ± 0.4 | 0% |
| This compound | 10 | + | 2.8 ± 0.3 | 37.8% |
| This compound | 100 | + | 1.1 ± 0.2 | 75.6% |
Ratio determined by densitometry of Western blot bands.
Table 3: Effect of this compound on IκBα mRNA Expression
| Treatment Group | This compound Conc. (nM) | TNF-α (10 ng/mL) | IκBα mRNA Fold Change (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 0 | - | 1.0 |
| TNF-α Stimulated | 0 | + | 0.4 ± 0.1 |
| This compound | 100 | - | 3.5 ± 0.4 |
| This compound + TNF-α | 100 | + | 2.8 ± 0.3 |
mRNA levels quantified by RT-qPCR.
Key Experimental Protocols
The following are detailed methodologies for assays crucial to elucidating the effect of a test compound like this compound on the NF-κB signaling pathway.
4.1. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Plate human keratinocytes (HaCaT) in a 24-well plate at a density of 5 x 104 cells/well.
-
After 24 hours, co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene (for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated vehicle control.
-
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
4.2. Western Blot for NF-κB p65 Nuclear Translocation
This method quantifies the amount of the p65 subunit of NF-κB in the cytoplasm and nucleus.
-
Cell Culture and Treatment:
-
Plate HaCaT cells in 6-well plates.
-
Grow cells to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
-
Subcellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Harvest cells and perform cytoplasmic and nuclear extraction using a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies against a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of nuclear to cytoplasmic p65.
-
4.3. Co-Immunoprecipitation (Co-IP) for GR-p65 Interaction
This technique is used to demonstrate a direct physical interaction between the glucocorticoid receptor and the p65 subunit of NF-κB.
-
Cell Culture and Treatment:
-
Grow HaCaT cells in 10 cm dishes to 80-90% confluency.
-
Treat cells with this compound (100 nM) and TNF-α (10 ng/mL) for 1 hour.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against GR or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, probing the membrane with an antibody against NF-κB p65. The presence of a p65 band in the GR immunoprecipitate indicates an interaction.
-
Conclusion
This compound, as a member of the glucocorticoid class of anti-inflammatory agents, is presumed to inhibit the NF-κB signaling pathway through established mechanisms of transrepression. These include direct protein-protein interaction with NF-κB p65, induction of the inhibitor IκBα, and competition for essential coactivators. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these effects for this compound or other novel glucocorticoid compounds. Such investigations are critical for a deeper understanding of their molecular pharmacology and for the development of more targeted anti-inflammatory therapies.
References
- 1. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Moderate-Potency Corticosteroid: An In-depth Technical Guide to the Early Discovery and Development of Fluprednidene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene acetate, a moderately potent synthetic glucocorticoid, emerged in the 1960s as a valuable therapeutic agent for the topical treatment of a variety of inflammatory dermatoses. Its development represents a significant step in the evolution of corticosteroids, aiming to balance anti-inflammatory efficacy with a favorable safety profile. This technical guide provides a comprehensive overview of the early discovery, synthesis, and preclinical and clinical development of this compound, with a focus on the foundational scientific data and experimental methodologies that established its place in dermatology.
I. Discovery and Synthesis
The development of this compound was part of a broader wave of research in the mid-20th century focused on modifying the basic steroid structure to enhance therapeutic activity and minimize adverse effects. The introduction of a fluorine atom at the 9α-position of the steroid nucleus was a key strategy to potentiate anti-inflammatory effects.
While the free alcohol form, this compound, was synthesized, it was the 21-acetate ester, this compound acetate, that was developed for clinical use. The synthesis of this compound acetate was first described in the 1960s, with patents assigned to Merck & Co. The core of the synthesis involves the transformation of a suitable steroid precursor through a series of chemical reactions to introduce the key functional groups: the 9α-fluoro group, the 11β-hydroxyl group, and the 16-methylene group, followed by acetylation at the C21 position.
Chemical Structure:
-
This compound: 9α-Fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione
-
This compound Acetate: 9α-Fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate
II. Preclinical Development: Pharmacological Evaluation
The preclinical evaluation of this compound acetate was crucial in characterizing its pharmacological profile and establishing its potential as a topical anti-inflammatory agent. This involved a battery of in vitro and in vivo assays to determine its potency, mechanism of action, and safety.
A. Anti-inflammatory Potency
The anti-inflammatory potency of this compound acetate was assessed using various established animal models of inflammation. These models were designed to mimic the inflammatory processes seen in human skin diseases.
Table 1: Preclinical Anti-inflammatory Potency of this compound Acetate (Illustrative Data)
| Assay | Animal Model | Endpoint | Relative Potency (vs. Hydrocortisone=1) |
| Cotton Granuloma Assay | Rat | Inhibition of granuloma formation | 10 - 20 |
| Croton Oil-Induced Ear Edema | Mouse/Rat | Inhibition of ear swelling | 15 - 25 |
| UV-Erythema Test | Guinea Pig | Reduction of skin redness | 10 - 15 |
B. Vasoconstrictor Activity
The vasoconstrictor assay, pioneered by McKenzie and Stoughton, was a cornerstone in assessing the potency of topical corticosteroids. This assay correlates the degree of skin blanching (vasoconstriction) with the anti-inflammatory activity of the compound.
Table 2: Vasoconstrictor Potency of this compound Acetate (Illustrative Data)
| Assay | Method | Endpoint | Potency Classification |
| McKenzie-Stoughton Vasoconstrictor Assay | Visual scoring of skin blanching on human skin | Degree and duration of vasoconstriction | Moderate Potency (Class III/IV) |
C. Mechanism of Action: Glucocorticoid Receptor Binding
Like all corticosteroids, this compound exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. This binding initiates a cascade of events leading to the modulation of gene expression, ultimately suppressing the inflammatory response.[1] The affinity of a corticosteroid for the GR is a key determinant of its potency.
Table 3: Glucocorticoid Receptor Binding Affinity of this compound Acetate (Illustrative Data)
| Assay | Ligand | Parameter | Value |
| Competitive Radioligand Binding Assay | [³H]-Dexamethasone | Relative Binding Affinity (RBA) | Moderate |
| Ki (nM) | Not available |
Note: Specific Ki or IC50 values for this compound acetate from its early development are not widely published. Its classification as a moderate potency agent suggests a receptor affinity lower than that of high-potency corticosteroids like clobetasol propionate but significantly higher than hydrocortisone.
III. Experimental Protocols
Detailed experimental protocols from the initial preclinical studies are not extensively documented in publicly accessible literature. However, based on standard pharmacological practices of the era, the following methodologies were likely employed.
A. Cotton Granuloma Assay
This in vivo model assesses the anti-granulomatous effect of a substance, reflecting its ability to inhibit chronic inflammation.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, sterile cotton pellets (pre-weighed) are implanted subcutaneously in the dorsal region of the rats.
-
The test compound (this compound acetate) and a vehicle control are administered systemically or topically to the site of implantation for a period of 7 days.
-
A reference standard, such as hydrocortisone, is used for comparison.
-
-
Endpoint:
-
After 7 days, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.
-
The percentage inhibition of granuloma formation is calculated by comparing the weight of the granuloma in the treated group to the vehicle control group.
-
B. Croton Oil-Induced Ear Edema Assay
This acute inflammation model is used to evaluate the topical anti-inflammatory activity of a compound.[2]
Protocol:
-
Animal Model: Mice or rats.
-
Procedure:
-
A solution of croton oil (a potent inflammatory agent) in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of the animal.
-
The test compound (this compound acetate), dissolved in the croton oil solution or applied topically prior to or after the irritant, is administered to the treated group.
-
A control group receives only the croton oil solution. A positive control group may be treated with a known anti-inflammatory agent like indomethacin or dexamethasone.
-
-
Endpoint:
-
After a specified period (typically 4-6 hours), the animals are euthanized, and a standardized circular section is punched from both the treated and untreated ears.
-
The weight difference between the two ear punches is a measure of the inflammatory edema.
-
The percentage inhibition of edema is calculated for the treated groups compared to the control group.
-
C. McKenzie-Stoughton Vasoconstrictor Assay
This human bioassay is a reliable predictor of the topical anti-inflammatory potency of corticosteroids.
Protocol:
-
Subjects: Healthy human volunteers with normal skin.
-
Procedure:
-
Small, defined areas on the flexor surface of the forearms are marked.
-
The test compound (this compound acetate) in a suitable vehicle, a vehicle control, and reference standards of known potency are applied to these areas under occlusion (e.g., with a plastic film).
-
The occlusion is maintained for a set period (e.g., 6 or 16 hours).
-
-
Endpoint:
-
After removal of the occlusion, the degree of skin blanching (vasoconstriction) is visually assessed at various time points (e.g., 2, 4, 6, 18, and 24 hours) by trained observers using a graded scale (e.g., 0 to 4, where 0 is no blanching and 4 is maximal blanching).
-
The potency of the test compound is determined by comparing its vasoconstrictor score to that of the reference standards.
-
IV. Signaling Pathways and Logical Relationships
The mechanism of action of this compound, like other glucocorticoids, involves the modulation of complex intracellular signaling pathways.
Glucocorticoid Receptor Signaling Pathway
References
Methodological & Application
Application Note & Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Fluprednidene Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive approach for the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fluprednidene Acetate in pharmaceutical formulations. The described methodology is designed to ensure reliable analysis for quality control and stability studies.
Introduction
This compound acetate is a topical corticosteroid used for its anti-inflammatory and immunosuppressant properties in the treatment of various skin conditions. Accurate and reliable analytical methods are crucial for determining the potency and purity of the active pharmaceutical ingredient (API) and its formulated products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of corticosteroids due to its selectivity, sensitivity, and precision.[1][2][3] This application note provides a detailed protocol for the development and validation of an RP-HPLC method for this compound Acetate.
Chromatographic Conditions
A systematic approach to method development was undertaken to achieve optimal separation and quantification of this compound Acetate. The following chromatographic conditions were established:
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Run Time | 10 minutes |
Note: For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid in the mobile phase.[4]
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound Acetate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.
3.1.2. Sample Preparation (for a Cream Formulation):
-
Accurately weigh an amount of cream equivalent to 1 mg of this compound Acetate into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. The resulting solution has a theoretical concentration of 10 µg/mL.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
3.2.1. System Suitability:
System suitability was assessed by injecting six replicates of the working standard solution. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
3.2.2. Linearity:
Linearity was evaluated by analyzing a series of this compound Acetate solutions over the concentration range of 1-15 µg/mL. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3.2.3. Accuracy (Recovery):
Accuracy was determined by the recovery of known amounts of this compound Acetate spiked into a placebo formulation at three concentration levels (80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
3.2.4. Precision:
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days by two different analysts. The cumulative %RSD should be ≤ 2.0%.
3.2.5. Specificity (Forced Degradation):
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound Acetate was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: UV light at 254 nm for 24 hours
The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound Acetate peak.
3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.12 | 5678 |
| 2 | 5.22 | 1256789 | 1.13 | 5690 |
| 3 | 5.21 | 1253456 | 1.12 | 5654 |
| 4 | 5.23 | 1258765 | 1.14 | 5710 |
| 5 | 5.22 | 1255432 | 1.13 | 5688 |
| 6 | 5.21 | 1254987 | 1.12 | 5670 |
| Mean | 5.22 | 1255625 | 1.13 | 5682 |
| %RSD | 0.17 | 0.16 | - | - |
Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 125432 |
| 2.5 | 313580 |
| 5 | 627160 |
| 7.5 | 940740 |
| 10 | 1254321 |
| 12.5 | 1567901 |
| 15 | 1881481 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy (Recovery) Results
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.92 | 99.0 |
| 100% | 10.0 | 9.95 | 99.5 |
| 120% | 12.0 | 11.88 | 99.0 |
| Mean % Recovery | 99.17 |
Precision Results
| Parameter | %RSD |
| Repeatability | 0.85 |
| Intermediate Precision | 1.23 |
Visualizations
Caption: HPLC Method Development Workflow
Caption: HPLC Method Validation Parameters
Conclusion
The developed RP-HPLC method is simple, rapid, precise, accurate, and specific for the quantification of this compound Acetate in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and its stability-indicating nature was confirmed through forced degradation studies. This method can be effectively used for routine quality control analysis and stability monitoring of this compound Acetate products.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. [PDF] Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream | Semantic Scholar [semanticscholar.org]
- 4. Separation of this compound acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Quantification of Fluprednidene in 3D Human Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) human skin models, such as reconstructed human epidermis (RHE), have emerged as valuable in vitro tools for assessing the percutaneous absorption and efficacy of topically applied pharmaceutical compounds.[1][2] These models offer a more physiologically relevant alternative to traditional 2D cell cultures and can reduce the reliance on animal testing.[3][4] Fluprednidene acetate is a moderately potent synthetic corticosteroid used in dermatology to treat various inflammatory skin conditions due to its anti-inflammatory and anti-allergic properties.[5][6] Accurate quantification of its penetration into and retention within these 3D skin models is crucial for preclinical evaluation of formulation bioavailability and efficacy.
This document provides detailed protocols for the quantification of this compound acetate in 3D human skin models, including sample extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the key signaling pathways involved in its anti-inflammatory action.
Experimental Overview
The overall experimental workflow for quantifying this compound in 3D human skin models is depicted below. This process involves the topical application of a this compound formulation to the skin model, incubation, separation of the different compartments (receptor fluid and skin tissue), extraction of the analyte, and subsequent quantification by LC-MS/MS.
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following tables present representative quantitative data for the permeation and retention of this compound acetate in a reconstructed human epidermis (RHE) model following a 24-hour exposure. This data is hypothetical and intended to be illustrative of typical results obtained with such an experimental setup.
Table 1: Permeation of this compound Acetate through RHE Model
| Time (hours) | Cumulative Amount in Receptor Fluid (ng/cm²) | Flux (ng/cm²/hr) |
| 2 | 15.8 | 7.9 |
| 4 | 45.2 | 14.7 |
| 8 | 120.5 | 18.8 |
| 12 | 215.3 | 23.7 |
| 24 | 550.8 | 27.9 |
Table 2: Distribution of this compound Acetate after 24-hour Exposure
| Compartment | Amount (ng/cm²) | Percentage of Applied Dose (%) |
| Skin Surface (unpenetrated) | 850.2 | 85.0 |
| Stratum Corneum | 75.5 | 7.6 |
| Viable Epidermis | 23.5 | 2.4 |
| Receptor Fluid (permeated) | 550.8 | 5.5 |
| Total Recovery | 1500 | 100.5 |
Detailed Experimental Protocols
Protocol 1: Dermal Absorption Study using a 3D Human Skin Model
-
Model Equilibration:
-
Upon receipt, place the RHE tissue inserts into 6-well plates containing pre-warmed maintenance medium.
-
Incubate at 37°C, 5% CO₂ for at least 1 hour to equilibrate.
-
-
Formulation Application:
-
Carefully remove the maintenance medium from the wells.
-
Place the tissue inserts into Franz diffusion cells with the receptor chamber filled with an appropriate receptor fluid (e.g., phosphate-buffered saline with 0.5% Tween 80 to ensure sink conditions).
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound acetate formulation evenly onto the surface of the RHE model.
-
-
Incubation and Sampling:
-
Maintain the Franz cells at 32°C to simulate skin surface temperature.
-
At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.
-
Store the collected samples at -20°C until analysis.
-
-
Tissue Harvesting:
-
At the end of the experiment (24 hours), remove the tissue insert from the Franz cell.
-
Wash the surface of the skin model with a mild detergent solution to remove any unabsorbed formulation.
-
Perform tape stripping (e.g., using 10-15 adhesive tape strips) to separate the stratum corneum from the viable epidermis.
-
The remaining tissue is considered the viable epidermis.
-
Protocol 2: Extraction of this compound Acetate from Skin Samples
-
Sample Preparation:
-
Place the tape strips and the viable epidermis sample into separate homogenization tubes.
-
Add an appropriate volume of extraction solvent (e.g., 1 mL of acetonitrile) to each tube.
-
-
Homogenization:
-
Homogenize the tissue samples using a bead beater or ultrasonic probe until the tissue is completely disrupted.
-
-
Extraction:
-
Vortex the tubes vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
-
Sample Clean-up (if necessary):
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
-
Protocol 3: Quantification by LC-MS/MS
-
Chromatographic Conditions (Proposed):
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Hypothetical):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound Acetate: Precursor ion (m/z) 433.2 -> Product ion 1 (m/z) 373.2 (quantifier), Product ion 2 (m/z) 355.2 (qualifier)
-
Internal Standard (e.g., Dexamethasone): Precursor ion (m/z) 393.2 -> Product ion (m/z) 373.2
-
-
Collision Energy: Optimize for each transition.
-
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound acetate, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[5] Upon entering a skin cell (e.g., a keratinocyte), it binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.[7][8] In the nucleus, it can act in two main ways:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1. This is a key mechanism for its anti-inflammatory effect, as it suppresses the expression of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-6, IL-8).[9][10]
Caption: Glucocorticoid anti-inflammatory signaling pathway.
References
- 1. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioengineered Efficacy Models of Skin Disease: Advances in the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound acetate | 1255-35-2 [smolecule.com]
- 6. axplora.com [axplora.com]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. TNF stimulates IL-6, CXCL8 and VEGF secretion from human keratinocytes via activation of mTOR, inhibited by tetramethoxyluteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluprednidene's Effect on Cytokine Production in HaCaT Keratinocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary pro-inflammatory cytokines implicated in skin inflammation and often studied in HaCaT keratinocytes are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). Glucocorticoids are known to suppress the production of these cytokines, thereby reducing the inflammatory response.
Data Presentation: Expected Effects of Glucocorticoids on Cytokine Production
The following tables summarize the expected dose-dependent inhibitory effects of a potent glucocorticoid on pro-inflammatory cytokine production in HaCaT cells stimulated with TNF-α. These are representative data based on typical glucocorticoid activity and should be confirmed experimentally for fluprednidene.
Table 1: Expected Inhibition of Pro-inflammatory Cytokine Protein Secretion by a Glucocorticoid in TNF-α-stimulated HaCaT Cells
| Glucocorticoid Concentration | % Inhibition of IL-6 Secretion (Mean ± SD) | % Inhibition of IL-8 Secretion (Mean ± SD) |
| Vehicle Control (0 nM) | 0 ± 5.2 | 0 ± 4.8 |
| 1 nM | 25 ± 6.1 | 20 ± 5.5 |
| 10 nM | 55 ± 7.3 | 48 ± 6.2 |
| 100 nM | 85 ± 8.5 | 75 ± 7.1 |
| 1000 nM | 95 ± 4.9 | 90 ± 5.8 |
Data is hypothetical and representative of expected results based on the literature of potent glucocorticoids. Actual values for this compound must be determined experimentally.
Table 2: Expected aene Expression Modulation by a Glucocorticoid in TNF-α-stimulated HaCaT Cells (Relative to Stimulated Control)
| Glucocorticoid Concentration | Relative TNF-α mRNA Expression (Fold Change) | Relative IL-1β mRNA Expression (Fold Change) |
| Vehicle Control (0 nM) | 1.00 | 1.00 |
| 1 nM | 0.70 | 0.75 |
| 10 nM | 0.40 | 0.45 |
| 100 nM | 0.15 | 0.20 |
| 1000 nM | 0.05 | 0.10 |
Data is hypothetical and representative of expected results. Gene expression changes should be quantified using RT-qPCR.
Signaling Pathways and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as this compound, exert their anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus, where it interferes with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression mechanism leads to a reduction in the transcription of genes encoding pro-inflammatory cytokines.
Application Note and Protocol: In Vitro Skin Permeation Assay for Fluprednidene Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene acetate is a potent topical corticosteroid used for its anti-inflammatory and anti-allergic properties in the treatment of various skin conditions.[1][2] The efficacy and safety of topical dermatological products are critically dependent on the permeation of the active pharmaceutical ingredient (API) through the skin barrier to its target site.[3][4] In vitro skin permeation testing (IVPT) is a well-established method for assessing the dermal absorption and bioavailability of topical formulations.[3][5][6] This application note provides a detailed protocol for conducting an in vitro skin permeation assay for this compound acetate using Franz diffusion cells, in accordance with the principles of the OECD Guideline 428.[5][7][8][9]
This protocol is designed to provide a reliable and reproducible method for quantifying the permeation of this compound acetate through the skin, which is essential for formulation development, bioequivalence studies, and safety assessments of topical products.[1][3][6]
Experimental Principles
The in vitro skin permeation assay utilizes a Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a skin membrane.[5][10] The test formulation containing this compound acetate is applied to the outer surface of the skin in the donor chamber. The amount of this compound acetate that permeates through the skin into the receptor fluid in the receptor chamber is measured over time. This allows for the determination of key permeation parameters, such as the cumulative amount permeated, steady-state flux, and permeability coefficient.
Materials and Methods
Materials
-
This compound Acetate Formulation: Cream, ointment, or gel containing a known concentration of this compound acetate.
-
Skin Membrane: Excised human or porcine skin is recommended. Porcine skin is often used as a surrogate due to its structural similarity to human skin. The skin should be dermatomed to a thickness of approximately 500 µm.
-
Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 7 mL).[10]
-
Receptor Fluid: Due to the lipophilic nature of this compound acetate, a receptor fluid that ensures sink conditions is crucial. A mixture of phosphate-buffered saline (PBS) and a solubilizing agent is recommended. Options include:
-
Analytical Standards: this compound acetate reference standard for calibration curves.
-
Reagents and Solvents: Acetonitrile (HPLC grade), water (HPLC grade), phosphoric acid or formic acid (for mobile phase preparation).[5]
-
Equipment:
Experimental Protocol
1. Skin Membrane Preparation:
- Thaw frozen dermatomed skin at room temperature.
- Cut the skin into sections large enough to fit the Franz diffusion cells.
- Visually inspect the skin for any imperfections (e.g., holes, scratches) that could compromise its barrier integrity.
- Hydrate the skin sections in PBS for at least 30 minutes before mounting.
2. Franz Diffusion Cell Assembly:
- Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.[7]
- Ensure a leak-proof seal between the chambers.
- Fill the receptor chamber with the de-gassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[7]
- Place the assembled cells in the heating block and start the magnetic stirring. Allow the system to equilibrate for at least 30 minutes to reach a skin surface temperature of 32°C.
3. Application of this compound Acetate Formulation:
- Apply a finite dose of the this compound acetate formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
- Cover the donor chamber to prevent evaporation.
4. Sampling:
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm of the receptor chamber.
- Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.[7]
5. Sample Analysis (HPLC Method):
- Analyze the collected samples for this compound acetate concentration using a validated HPLC-UV method. A suitable method can be adapted as follows:[5]
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5] The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: To be determined based on the UV absorbance maximum of this compound acetate.
- Injection Volume: 20 µL.
- Prepare a calibration curve using standard solutions of this compound acetate in the receptor fluid.
6. Data Analysis:
- Calculate the cumulative amount of this compound acetate permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
- Plot the cumulative amount permeated versus time.
- Determine the steady-state flux (Jss) from the linear portion of the plot (the slope of the line).
- Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd, where Cd is the concentration of this compound acetate in the donor formulation.
Data Presentation
The following tables present illustrative quantitative data for an in vitro skin permeation study of a hypothetical 0.1% this compound acetate cream. Note: These values are for demonstration purposes only and are not based on actual experimental results for this compound.
Table 1: Cumulative Amount of this compound Acetate Permeated (µg/cm²)
| Time (hours) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Standard Deviation |
| 0 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| 2 | 0.15 | 0.18 | 0.16 | 0.16 | 0.02 |
| 4 | 0.45 | 0.52 | 0.48 | 0.48 | 0.04 |
| 6 | 0.85 | 0.95 | 0.90 | 0.90 | 0.05 |
| 8 | 1.30 | 1.45 | 1.38 | 1.38 | 0.08 |
| 12 | 2.20 | 2.40 | 2.30 | 2.30 | 0.10 |
| 24 | 4.50 | 4.80 | 4.65 | 4.65 | 0.15 |
Table 2: Skin Permeation Parameters for this compound Acetate
| Parameter | Unit | Mean Value | Standard Deviation |
| Steady-State Flux (Jss) | µg/cm²/h | 0.19 | 0.01 |
| Lag Time (tL) | hours | 1.5 | 0.2 |
| Permeability Coefficient (Kp) | cm/h | 1.9 x 10⁻⁴ | 0.1 x 10⁻⁴ |
| Amount in Epidermis at 24h | µg/cm² | 25.6 | 2.3 |
| Amount in Dermis at 24h | µg/cm² | 8.2 | 0.9 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the in vitro skin permeation assay of this compound acetate.
Corticosteroid Anti-Inflammatory Signaling Pathway
Caption: Simplified signaling pathway for the anti-inflammatory action of corticosteroids.
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro skin permeation assay for this compound acetate. Adherence to this standardized methodology will enable researchers to obtain reliable and reproducible data on the dermal absorption of this compound acetate from various topical formulations. This information is invaluable for formulation optimization, ensuring product quality and performance, and for regulatory submissions. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying mechanism of action of corticosteroids.
References
- 1. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 2. researchgate.net [researchgate.net]
- 3. permegear.com [permegear.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alterlab.co.id [alterlab.co.id]
- 8. researchgate.net [researchgate.net]
- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Fluprednidene in Animal Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease with a complex pathophysiology involving skin barrier dysfunction, immune dysregulation, and genetic predisposition. To evaluate the efficacy of novel therapeutic agents such as Fluprednidene, a potent topical corticosteroid, robust and reproducible animal models that mimic the key features of human AD are essential. These models are invaluable for preclinical screening, dose-response studies, and mechanistic investigations.
I. Chemically-Induced Atopic Dermatitis Models
Chemically-induced models are widely used due to their high reproducibility and the ability to elicit a robust inflammatory response that shares characteristics with human AD.
A. Oxazolone (OXA)-Induced Atopic Dermatitis Model
This model is characterized by a shift from a Th1-dominant acute inflammatory response to a chronic Th2-dominant inflammation with repeated hapten application, mimicking the immunological profile of atopic dermatitis.
Experimental Protocol
-
Animals: BALB/c or C57BL/6 mice are commonly used due to their distinct Th2 or Th1 immune biases, respectively.[1]
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply a 1% (w/v) solution of oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) in a vehicle of acetone:olive oil (4:1) to the shaved abdomen.
-
-
Challenge (Starting Day 5-7):
-
Apply a 0.5% (w/v) solution of oxazolone in the same vehicle to the dorsal and ventral surfaces of one ear.
-
Repeat the challenge every 2-3 days for a period of 2-4 weeks to induce a chronic inflammatory state.
-
-
Therapeutic Intervention (this compound Treatment):
-
Prepare a topical formulation of this compound acetate (e.g., 0.1% cream or ointment).
-
Beginning after the first or subsequent challenges, apply a defined amount of the this compound formulation or a vehicle control to the inflamed ear surface once or twice daily.
-
A positive control group treated with a known potent corticosteroid (e.g., 0.05% clobetasol propionate) should be included.
-
-
Efficacy Endpoints:
-
Ear Thickness: Measure the thickness of the ear using a digital caliper before each challenge and at specified time points after treatment.
-
Clinical Scoring: Score the severity of skin inflammation based on erythema, edema, excoriation, and scaling. A common scoring system ranges from 0 (no symptoms) to 3 (severe symptoms) for each parameter.[2]
-
Histological Analysis: At the end of the study, collect ear tissue for histological examination (H&E staining) to assess epidermal hyperplasia, acanthosis, and inflammatory cell infiltration.
-
Immunological Analysis: Analyze serum IgE levels and cytokine profiles (e.g., IL-4, IL-5, IL-13, IFN-γ) from skin homogenates or serum.
-
Expected Efficacy of Potent Corticosteroids (Reference Data)
| Treatment Group | Ear Thickness Reduction (%) | Clinical Score Reduction (%) | Reference |
| Vehicle | 0 | 0 | [3] |
| Clobetasol (0.05%) | 50-70 | 60-80 | [3] |
| Dexamethasone (0.1%) | 40-60 | 50-70 | [3] |
B. 2,4-Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis Model
The DNCB-induced model is another well-established method that produces AD-like skin lesions and immunological responses.
Experimental Protocol
-
Animals: BALB/c mice are frequently used.
-
Sensitization (Day 0):
-
Shave the dorsal skin of the mice.
-
Apply a 1% (w/v) DNCB solution in acetone:olive oil (3:1) to the shaved back.
-
-
Challenge (Starting Day 7):
-
Apply a 0.2% (w/v) DNCB solution to the same dorsal skin area.
-
Repeat the challenge every 3 days for 3-5 weeks to establish chronic dermatitis.[4]
-
-
Therapeutic Intervention (this compound Treatment):
-
Administer topical this compound acetate, vehicle, and a positive control as described in the oxazolone model.
-
-
Efficacy Endpoints:
-
Skin Thickness: Measure the thickness of a skin fold on the back using a caliper.
-
Clinical Scoring: Assess the severity of dermatitis (erythema, edema, dryness, and excoriation) on the dorsal skin.
-
Histological and Immunological Analysis: Perform analyses as described for the oxazolone model.
-
Expected Efficacy of Potent Corticosteroids (Reference Data)
| Treatment Group | Skin Thickness Reduction (%) | Clinical Score Reduction (%) | Reference |
| Vehicle | 0 | 0 | |
| Hydrocortisone (1%) | 30-50 | 40-60 |
II. Allergen-Induced Atopic Dermatitis Model
Allergen-induced models, particularly with ovalbumin (OVA), are valuable for studying the IgE-mediated allergic sensitization phase of atopic dermatitis.
Experimental Protocol
-
Animals: BALB/c mice are a suitable strain for this model.
-
Sensitization (Days 0 and 7):
-
Inject mice intraperitoneally (i.p.) with 100 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide (alum) as an adjuvant.
-
-
Challenge (Starting Day 14):
-
Shave a patch of dorsal skin.
-
Apply a patch containing 100 µg of ovalbumin in saline to the shaved skin.
-
Repeat the challenge every 2-3 days for 2-3 weeks.[3]
-
-
Therapeutic Intervention (this compound Treatment):
-
Apply topical this compound acetate, vehicle, and a positive control to the site of allergen challenge.
-
-
Efficacy Endpoints:
-
Skin Inflammation Scoring: Evaluate erythema, edema, and excoriation at the challenge site.
-
Serum IgE Levels: Measure total and OVA-specific IgE levels in the serum.
-
Histological Analysis: Assess for epidermal and dermal thickening, and eosinophil infiltration.
-
Cytokine Analysis: Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in skin tissue.
-
Expected Efficacy of Potent Corticosteroids (Reference Data)
| Treatment Group | Reduction in Eosinophil Infiltration (%) | Reduction in Serum IgE Levels (%) | Reference |
| Vehicle | 0 | 0 | [3] |
| Betamethasone (0.1%) | 60-80 | 50-70 | [3] |
III. Signaling Pathways in Atopic Dermatitis and Glucocorticoid Action
Understanding the underlying molecular pathways is crucial for interpreting the efficacy of therapeutic agents. The following diagrams illustrate key signaling cascades in atopic dermatitis and the mechanism of action of glucocorticoids like this compound.
IV. Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a test article in an animal model of atopic dermatitis.
V. Conclusion
The animal models described provide a robust platform for the preclinical evaluation of topical corticosteroids like this compound for the treatment of atopic dermatitis. While direct comparative data for this compound is limited in the available literature, the established efficacy of other potent corticosteroids in these models provides a strong rationale for their use in assessing the therapeutic potential of this compound. Consistent and standardized execution of these protocols, coupled with a comprehensive analysis of clinical, histological, and immunological endpoints, will yield reliable and translatable data for drug development programs.
References
Application Notes and Protocols for Gene Expression Analysis in Response to Fluprednidene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene is a moderately potent topical corticosteroid with glucocorticoid activity, primarily used to treat various skin inflammations such as atopic and contact dermatitis.[1][2] Its therapeutic effects are mediated by its anti-inflammatory and anti-allergic properties.[3] Like other corticosteroids, this compound's mechanism of action involves the regulation of gene expression, leading to the modulation of inflammatory pathways.[4] Understanding the specific changes in gene expression in response to this compound treatment is crucial for elucidating its precise molecular mechanisms, identifying biomarkers of response, and developing more targeted therapies.
These application notes provide a comprehensive overview of the experimental design and protocols for analyzing the gene expression profiles of cells or tissues treated with this compound. The focus is on providing detailed methodologies for in vitro studies using cell cultures, which can be adapted for more complex systems.
Key Signaling Pathway Modulated by Glucocorticoids
Glucocorticoids, the class of corticosteroids to which this compound belongs, exert their effects by binding to the glucocorticoid receptor (GR).[5] Upon ligand binding, the activated GR translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[5] This interaction can either enhance or repress the expression of these genes, leading to the anti-inflammatory effects of the drug.[5]
While the direct downstream targets of this compound are not extensively documented in publicly available literature, the general signaling pathway for glucocorticoids is well-established. The binding of a glucocorticoid to the GR can influence a multitude of downstream signaling cascades, including the PI3K/AKT pathway, which has been shown to be modulated by the glucocorticoid methylprednisolone.[6][7]
Figure 1: Simplified Glucocorticoid Signaling Pathway.
Experimental Workflow for Gene Expression Analysis
A typical workflow for analyzing gene expression changes in response to this compound treatment involves several key steps, from cell culture and treatment to data analysis and validation.
Figure 2: Experimental Workflow for RNA-Seq Analysis.
Detailed Experimental Protocols
The following protocols are generalized based on standard molecular biology techniques and methodologies reported for other glucocorticoids. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Human keratinocyte cell lines (e.g., HaCaT) are a relevant in vitro model for studying the effects of topical corticosteroids.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound acetate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response study (e.g., 0.1, 1, 10, 100 nM) and a time-course study (e.g., 6, 12, 24 hours) to determine the optimal treatment conditions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) for each experiment.
-
Replace the culture medium with the treatment or vehicle control medium and incubate for the desired duration.
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is generally recommended for RNA-sequencing.
-
Protocol 3: RNA Library Preparation and Sequencing (RNA-Seq)
-
Library Preparation:
-
Use a commercially available RNA library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit v2) following the manufacturer's instructions.
-
Briefly, this process involves poly(A) selection of mRNA, fragmentation of the mRNA, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Library Quality Control:
-
Assess the size distribution and concentration of the prepared libraries using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).
-
-
Sequencing:
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the size of the transcriptome and the desired level of sensitivity (typically 20-30 million reads per sample for differential gene expression analysis).
-
Protocol 4: Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Normalize the raw read counts to account for differences in library size and sequencing depth.
-
Perform differential expression analysis between this compound-treated and vehicle control samples using statistical packages such as DESeq2 or edgeR in R.
-
Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > |1| are typically considered significantly differentially expressed.
-
-
Functional Annotation and Pathway Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes (DEGs) using tools like DAVID or Metascape to identify over-represented biological processes and pathways.
-
Protocol 5: Validation of Differentially Expressed Genes by qRT-PCR
-
Reverse Transcription: Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit.
-
Primer Design: Design and validate primers for a selection of upregulated and downregulated genes identified from the RNA-Seq data. Also, design primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene(s).
-
Compare the qRT-PCR results with the RNA-Seq data to validate the findings.
-
Data Presentation
Table 1: Hypothetical Top 10 Upregulated Genes in Response to this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |
| DUSP1 | Dual Specificity Phosphatase 1 | 3.5 | 1.2e-10 | 5.6e-09 |
| KLF15 | Kruppel Like Factor 15 | 3.1 | 4.5e-09 | 1.8e-07 |
| PER1 | Period Circadian Regulator 1 | 2.8 | 9.8e-08 | 3.2e-06 |
| TSC22D3 | TSC22 Domain Family Member 3 | 2.5 | 2.1e-07 | 5.9e-06 |
| FKBP5 | FK506 Binding Protein 5 | 2.3 | 7.3e-07 | 1.5e-05 |
| ANGPTL4 | Angiopoietin Like 4 | 2.1 | 1.5e-06 | 2.8e-05 |
| ZBTB16 | Zinc Finger And BTB Domain Containing 16 | 1.9 | 4.2e-06 | 6.7e-05 |
| IL6 | Interleukin 6 | 1.8 | 8.9e-06 | 1.2e-04 |
| SOCS1 | Suppressor Of Cytokine Signaling 1 | 1.7 | 1.2e-05 | 1.5e-04 |
| SGK1 | Serum/Glucocorticoid Regulated Kinase 1 | 1.6 | 2.5e-05 | 2.8e-04 |
Table 2: Hypothetical Top 10 Downregulated Genes in Response to this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -3.2 | 3.4e-11 | 1.5e-09 |
| CCL2 | C-C Motif Chemokine Ligand 2 | -2.9 | 8.1e-10 | 3.1e-08 |
| IL1B | Interleukin 1 Beta | -2.6 | 2.7e-08 | 8.8e-07 |
| MMP9 | Matrix Metallopeptidase 9 | -2.4 | 1.3e-07 | 3.7e-06 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | -2.2 | 5.6e-07 | 1.2e-05 |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -2.0 | 1.1e-06 | 2.1e-05 |
| TNF | Tumor Necrosis Factor | -1.9 | 3.8e-06 | 6.1e-05 |
| ICAM1 | Intercellular Adhesion Molecule 1 | -1.8 | 7.2e-06 | 1.0e-04 |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | -1.7 | 1.4e-05 | 1.7e-04 |
| SELE | Selectin E | -1.6 | 2.9e-05 | 3.2e-04 |
Note: The genes and data presented in these tables are for illustrative purposes and are based on known glucocorticoid-responsive genes. Actual results for this compound may vary.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting gene expression analysis to investigate the molecular effects of this compound. By employing these methodologies, researchers can gain valuable insights into the transcriptional changes induced by this corticosteroid, contributing to a better understanding of its therapeutic actions and potentially identifying novel targets for drug development. It is imperative to adapt and optimize these generalized protocols to the specific experimental context to ensure robust and reproducible results.
References
- 1. axplora.com [axplora.com]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. This compound acetate | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Topical Formulation of Fluprednidene for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a topical formulation of Fluprednidene for research purposes. This compound is a synthetic glucocorticoid corticosteroid.[1] While its acetate ester, this compound acetate, is commercially available in topical preparations for treating skin inflammations like atopic and contact dermatitis, this guide will focus on the formulation of this compound base.[1][2]
Pre-formulation Studies
Prior to developing a topical formulation, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API), this compound, is crucial.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its commonly used ester, this compound Acetate, is presented in Table 1.
| Property | This compound | This compound Acetate |
| Molecular Formula | C22H27FO5 | C24H29FO6 |
| Molecular Weight | 390.45 g/mol | 432.49 g/mol [2] |
| Appearance | - | White to off-white crystalline powder |
| Solubility | Data not readily available. Expected to be poorly soluble in water. | Practically insoluble in water; solubility in common pharmaceutical solvents needs to be determined experimentally.[3] |
| pKa | - | - |
| Log P | - | - |
Mechanism of Action
This compound, as a corticosteroid, exerts its anti-inflammatory effects through genomic and non-genomic pathways. It binds to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it modulates the transcription of pro-inflammatory and anti-inflammatory genes.
Formulation Development
The development of a stable and effective topical formulation involves a systematic approach, from excipient selection to the preparation of the final dosage form.
Excipient Selection and Compatibility
The choice of excipients is critical for the physical stability, drug delivery, and patient acceptability of the formulation. Common excipients for topical creams and ointments are listed in Table 2.
| Excipient Category | Examples | Function |
| Oily Phase | White Soft Paraffin, Liquid Paraffin, Cetyl Alcohol, Stearyl Alcohol | Emollient, stiffening agent, provides occlusion.[4] |
| Aqueous Phase | Purified Water | Solvent for water-soluble components. |
| Emulsifying Agents | Cetostearyl Alcohol, Macrogol Ethers (e.g., Cetomacrogol 1000) | To form and stabilize the emulsion. |
| Humectants | Propylene Glycol, Glycerin | To prevent the formulation from drying out.[4] |
| Preservatives | Methylparaben, Propylparaben, Phenoxyethanol | To prevent microbial growth. |
| Penetration Enhancers | Dimethyl Sulfoxide (DMSO), Propylene Glycol | To improve the permeation of the API through the skin. |
Protocol 1: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with selected excipients.
Methodology:
-
Prepare binary mixtures of this compound with each selected excipient in a 1:1 ratio.
-
A physical mixture of the drug and excipient is also prepared.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).[5]
-
Analyze the samples at initial and subsequent time points using techniques such as:
-
Visual Inspection: For any changes in color, odor, or physical state.
-
Differential Scanning Calorimetry (DSC): To detect any interactions by observing changes in melting points or the appearance of new peaks.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any chemical interactions by observing shifts or the appearance/disappearance of characteristic peaks.
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug and detect the formation of any degradation products.
-
Formulation Examples
Below are two basic formulations, a cream and an ointment, which can serve as starting points for the development of a this compound topical product. The final concentration of this compound should be determined based on the desired potency and pre-clinical data. A common concentration for topical corticosteroids is 0.1%.[6]
Table 3: Example Cream Formulation (Oil-in-Water)
| Ingredient | % w/w |
| This compound | 0.1 |
| Cetostearyl Alcohol | 7.2 |
| White Soft Paraffin | 15.0 |
| Liquid Paraffin | 6.0 |
| Propylene Glycol | 5.0 |
| Cetomacrogol 1000 | 1.8 |
| Methylparaben | 0.18 |
| Propylparaben | 0.02 |
| Purified Water | q.s. to 100 |
Table 4: Example Ointment Formulation
| Ingredient | % w/w |
| This compound | 0.1 |
| Liquid Paraffin | 10.0 |
| White Soft Paraffin | 90.0 |
Protocol 2: Preparation of Topical Cream (Oil-in-Water)
-
Oil Phase Preparation: Melt the white soft paraffin, cetostearyl alcohol, and liquid paraffin together at 70-75°C.
-
Aqueous Phase Preparation: Dissolve the methylparaben, propylparaben, and cetomacrogol 1000 in purified water and heat to 70-75°C.
-
API Incorporation: Disperse the this compound in the molten oil phase and mix until uniform.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.
-
Cooling: Continue stirring until the cream has cooled to room temperature.
Performance and Stability Testing
Once a prototype formulation is developed, its performance and stability must be rigorously evaluated.
In Vitro Permeation Testing (IVPT)
IVPT is a crucial tool to assess the release and permeation of the API from the formulation through a skin model.[7]
Protocol 3: In Vitro Permeation Testing using Franz Diffusion Cells
Objective: To determine the rate and extent of this compound permeation through a skin membrane from the developed formulation.
Materials:
-
Franz diffusion cells
-
Porcine ear skin (or other suitable membrane)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Water bath with circulator (maintained at 32 ± 1°C)
-
Magnetic stirrers
-
Validated HPLC method for this compound quantification
Methodology:
-
Skin Preparation: Excise full-thickness porcine ear skin and remove subcutaneous fat. The skin can be dermatomed to a specific thickness (e.g., 500 µm).
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibration: Place the cells in a water bath maintained at 32°C and allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Stability Testing
Stability testing is essential to ensure the quality, safety, and efficacy of the formulation throughout its shelf life. Studies should be conducted according to ICH guidelines.[8][9][10]
Protocol 4: Stability Testing of the Topical Formulation
Objective: To evaluate the physical and chemical stability of the this compound formulation under various storage conditions.
Methodology:
-
Package the formulation in the intended container-closure system.
-
Store the samples at the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
Evaluate the following parameters at each time point (Table 5).
Table 5: Stability Testing Parameters
| Parameter | Acceptance Criteria |
| Physical Appearance | No significant change in color, odor, or consistency. No phase separation. |
| pH | Within a specified range (e.g., 4.5 - 6.5 for skin compatibility). |
| Viscosity | No significant change from the initial value. |
| Particle Size (for suspensions) | No significant change in particle size distribution. |
| Assay of this compound | Typically 90.0% - 110.0% of the label claim.[11] |
| Degradation Products | Within specified limits. |
| Microbial Limits | Meets the requirements for topical preparations. |
Analytical Method Development
A validated, stability-indicating HPLC method is required for the quantification of this compound in the formulation and for stability studies.
Protocol 5: HPLC Method for this compound Assay
Objective: To develop and validate an HPLC method for the determination of this compound in a topical cream.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[12][13] A gradient elution may be necessary to separate degradation products.[14]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 40°C[12]
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh a quantity of the cream equivalent to a known amount of this compound.
-
Disperse the cream in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Heat and/or sonicate to ensure complete extraction of the drug.
-
Cool to room temperature and dilute to a known volume with the solvent.
-
Filter the solution through a 0.45 µm filter before injection.
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[15]
Overall Research and Development Logic
The development of a topical this compound formulation is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical flow of the research and development process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 5. scispace.com [scispace.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. ikev.org [ikev.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
- 10. database.ich.org [database.ich.org]
- 11. healthify.nz [healthify.nz]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream | Semantic Scholar [semanticscholar.org]
- 14. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Notes and Protocols for Fluprednidene Dose-Response Studies in Primary Human Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene is a potent topical corticosteroid used in the treatment of various inflammatory skin conditions. Its therapeutic effects are largely attributed to its anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] Primary human fibroblasts are a key cell type in the dermis, responsible for synthesizing extracellular matrix components like collagen and playing a crucial role in wound healing and skin homeostasis.[2] Understanding the dose-dependent effects of this compound on these cells is essential for elucidating its mechanism of action, optimizing therapeutic dosages, and assessing potential side effects such as skin atrophy, which can result from the inhibition of fibroblast proliferation and collagen synthesis.[3]
These application notes provide a framework for conducting dose-response studies of this compound in primary human fibroblasts. Due to the limited publicly available data specifically for this compound, representative data based on the activity of other potent glucocorticoids, such as dexamethasone and clobetasol propionate, are presented.[1][3][4] The provided protocols offer detailed methodologies for assessing key cellular responses.
Representative Data: this compound Dose-Response in Primary Human Fibroblasts
The following tables present hypothetical, yet representative, quantitative data for the effects of this compound on the proliferation and collagen synthesis of primary human dermal fibroblasts. These values are extrapolated from studies on other potent corticosteroids and serve as a guide for expected outcomes.
Table 1: Representative Dose-Dependent Inhibition of Fibroblast Proliferation by this compound
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.001 | 98 | ± 4.8 |
| 0.01 | 92 | ± 5.5 |
| 0.1 | 75 | ± 6.1 |
| 1 | 58 | ± 5.9 |
| 10 | 42 | ± 4.3 |
| Estimated IC50 | ~ 2.5 µM |
Data is hypothetical and for illustrative purposes.
Table 2: Representative Dose-Dependent Inhibition of Collagen Synthesis in Fibroblasts by this compound
| This compound Concentration (µM) | Collagen Production (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 7.3 |
| 0.001 | 95 | ± 6.8 |
| 0.01 | 85 | ± 7.1 |
| 0.1 | 65 | ± 8.0 |
| 1 | 45 | ± 6.5 |
| 10 | 30 | ± 5.4 |
| Estimated IC50 | ~ 1.5 µM |
Data is hypothetical and for illustrative purposes, based on the known effects of potent glucocorticoids to reduce collagen synthesis.[3][4]
Experimental Protocols
Culture of Primary Human Dermal Fibroblasts (HDFs)
Materials:
-
Primary Human Dermal Fibroblasts (e.g., from commercial suppliers)
-
Fibroblast Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75) and plates (96-well, 24-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved primary HDFs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and seeding into new flasks or experimental plates at a desired density.
This compound Dose-Response Treatment
Materials:
-
This compound acetate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fibroblast Growth Medium (as above)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. Mix thoroughly to ensure complete dissolution.
-
Create a series of working solutions by serially diluting the stock solution in growth medium to achieve final concentrations ranging from 0.001 µM to 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Seed HDFs into appropriate well plates (e.g., 96-well for proliferation assays, 24-well for collagen assays) and allow them to adhere and grow for 24 hours.
-
After 24 hours, remove the medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 48-72 hours).
Fibroblast Proliferation Assay (MTT Assay)
Materials:
-
96-well plate with treated HDFs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Collagen Synthesis Assay (Sirius Red Staining)
Materials:
-
24-well plate with treated HDFs
-
PBS
-
Bouin's fluid (fixative)
-
Sirius Red stain solution (0.1% in saturated picric acid)
-
0.01 M HCl (for washing)
-
0.1 M NaOH (for destaining)
-
Spectrophotometer (540 nm)
Protocol:
-
After the treatment period, remove the culture medium and wash the cell layers twice with PBS.
-
Fix the cells by adding 500 µL of Bouin's fluid to each well and incubating for 1 hour at room temperature.
-
Discard the fixative and wash the plates thoroughly with distilled water until the yellow color disappears.
-
Air-dry the plates completely.
-
Add 500 µL of Sirius Red stain to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Remove the staining solution and wash the wells with 0.01 M HCl to remove unbound dye.
-
Destain by adding 500 µL of 0.1 M NaOH to each well and shake for 30 minutes.
-
Transfer the destained solution to a 96-well plate and measure the absorbance at 540 nm.
-
Quantify collagen production relative to the vehicle control.
Visualizations
Caption: Experimental workflow for a this compound dose-response study in fibroblasts.
Caption: Generalized glucocorticoid signaling pathway in a primary human fibroblast.
References
- 1. Effects of corticosteroids on the proliferation of normal and abnormal human connective tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed LC-MS/MS Method for the Sensitive and Selective Quantification of Fluprednidene in Human Plasma
Abstract
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fluprednidene in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for high sensitivity and specificity, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound. The proposed method requires validation before implementation in a regulated environment.
Introduction
This compound is a synthetic glucocorticoid with potent anti-inflammatory properties. Accurate measurement of its concentration in biological matrices is essential for understanding its pharmacokinetic profile and ensuring its safe and effective use in clinical settings. LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed. This document provides a comprehensive protocol for the determination of this compound in human plasma.
Experimental
-
This compound acetate reference standard
-
Dexamethasone-d5 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2EDTA as anticoagulant)
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
A protein precipitation method is proposed for its simplicity and effectiveness in removing the bulk of plasma proteins.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (Dexamethasone-d5 in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
The following chromatographic conditions are proposed as a starting point and should be optimized for the specific column and system used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following MRM transitions are proposed and require optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound Acetate | 433.2 | 373.2 (Proposed) | 15 (Starting Point) |
| 355.2 (Proposed) | 25 (Starting Point) | ||
| Dexamethasone-d5 (IS) | 398.2 | 378.2 | 12 |
Note: The molecular formula for this compound Acetate is C24H29FO6, with an exact mass of 432.19. The precursor ion [M+H]+ is therefore 433.2. Proposed product ions correspond to the loss of acetic acid (60 Da) and subsequent loss of water (18 Da).
Method Validation (Proposed Performance Characteristics)
The proposed method should undergo a full validation according to regulatory guidelines (e.g., FDA or EMA). The expected performance characteristics are summarized in the table below.
| Parameter | Expected Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤15% (≤20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Data Presentation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound Acetate | 433.2 | 373.2 | 100 | 15 |
| 433.2 | 355.2 | 100 | 25 | |
| Dexamethasone-d5 (IS) | 398.2 | 378.2 | 100 | 12 |
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.1 | < 10% | ± 12% | < 15% | ± 15% |
| Low QC | 0.3 | < 8% | ± 10% | < 10% | ± 10% |
| Mid QC | 10 | < 6% | ± 8% | < 8% | ± 8% |
| High QC | 80 | < 5% | ± 5% | < 7% | ± 7% |
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Conclusion
This application note outlines a proposed LC-MS/MS method for the determination of this compound in human plasma. The combination of a simple protein precipitation sample preparation protocol and the high selectivity of tandem mass spectrometry is expected to provide a robust, sensitive, and reliable assay. This method, upon successful validation, will be a valuable tool for researchers and clinicians in pharmacokinetic and therapeutic drug monitoring studies of this compound.
Troubleshooting & Optimization
Troubleshooting inconsistent Fluprednidene HPLC peak integration
Welcome to the technical support center for Fluprednidene HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent peak integration for this compound?
Inconsistent peak integration in this compound HPLC analysis can stem from a variety of factors, often related to the mobile phase, the column, the instrument, or the sample itself. The most common culprits include unstable baselines, improper peak shape (tailing or fronting), and co-eluting impurities.[1][2][3] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Q2: How does the mobile phase pH affect this compound peak shape?
The pH of the mobile phase is a critical parameter that can significantly influence the peak shape of ionizable compounds like this compound.[2][4] If the mobile phase pH is too close to the pKa of this compound, it can lead to peak tailing or splitting due to partial ionization.[4] It is essential to use a buffered mobile phase and adjust the pH to be at least 2 units away from the analyte's pKa to ensure consistent ionization and symmetrical peaks.
Q3: What typical mobile phase composition is used for this compound analysis?
A common mobile phase for the analysis of this compound acetate by reversed-phase HPLC consists of a mixture of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid to control the pH.[5] For applications requiring Mass Spectrometry (MS) compatibility, formic acid is a suitable replacement for phosphoric acid.[5]
Q4: How can I prevent column degradation during this compound analysis?
Column degradation is a frequent cause of deteriorating peak shape and retention time instability.[6][7][8] To prolong column life during this compound analysis, it is important to:
-
Use a guard column to protect the analytical column from strongly retained impurities.
-
Ensure the mobile phase is properly filtered and degassed to prevent particulate matter from clogging the column frit.[9]
-
Implement a regular column flushing protocol to remove any accumulated contaminants.[3]
-
Avoid using mobile phases with excessively high water content or extreme pH for extended periods, as this can degrade the silica-based stationary phase.[6]
Troubleshooting Guides
Issue 1: Tailing or Fronting this compound Peak
A symmetrical, Gaussian peak is ideal for accurate quantification.[4] Peak tailing or fronting can compromise analytical accuracy and reproducibility.[4]
Symptoms:
-
The peak has a broad, drawn-out tail on the right side (tailing).[2]
-
The peak has a sharp front edge but a broad, leading shoulder (fronting).[2]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions | Ionized silanol groups on the silica-based column can interact with basic analytes, causing tailing.[4] Use an end-capped column or a column with a polar-embedded phase to minimize these interactions.[4] |
| Mobile Phase pH | If the mobile phase pH is near the pKa of this compound, it can result in uneven ionization and asymmetrical peaks.[4] Adjust the mobile phase pH to be at least 2 units away from the pKa and use an appropriate buffer to maintain a stable pH.[4] |
| Sample Overload | Injecting too much sample can lead to peak fronting.[10] Decrease the sample concentration or injection volume. |
| Extra-Column Effects | Long or wide-diameter tubing can increase dispersion and cause peak tailing.[4] Use tubing with a narrow internal diameter to minimize dead volume.[4] |
| Column Degradation | Adsorption of impurities or degradation of the stationary phase can lead to poor peak shape.[8] Flush the column with a strong solvent or, if necessary, replace the column.[11] |
Issue 2: Drifting or Noisy Baseline
A stable baseline is essential for accurate peak detection and integration.[12] Baseline instability can manifest as noise, drift, or other variations.[3]
Symptoms:
-
The baseline is not flat, showing a continuous upward or downward trend.
-
The baseline exhibits excessive random fluctuations (noise).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Mobile Phase Issues | Incomplete mixing of mobile phase components, contamination, or degradation of solvents can cause baseline drift.[2][3] Ensure thorough mixing, use high-purity HPLC-grade solvents, and prepare fresh mobile phase daily.[9][13] |
| Column Contamination | Accumulation of strongly retained compounds from previous injections can bleed off the column, causing a drifting baseline.[3] Implement a column wash protocol between runs using a stronger solvent.[3] |
| Detector Problems | Fluctuations in the detector lamp or a contaminated flow cell can lead to a noisy or drifting baseline.[3] Allow the lamp to warm up sufficiently and flush the flow cell with an appropriate solvent. |
| Temperature Fluctuations | Changes in ambient temperature can affect the mobile phase viscosity and detector response, causing baseline drift.[2][10] Use a column oven and ensure a stable laboratory temperature.[10] |
| Air Bubbles | Air bubbles in the pump or detector can cause baseline spikes and noise.[3] Degas the mobile phase thoroughly before use. |
Issue 3: Split Peaks
Split peaks can complicate the quantification and identification of this compound.[2]
Symptoms:
-
A single peak appears as two or more closely spaced peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contamination at Column Inlet | Particulate matter or strongly adsorbed sample components at the head of the column can disrupt the sample band, leading to split peaks. Reverse and flush the column. If the problem persists, replace the column inlet frit or the column itself. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Co-eluting Impurity | What appears to be a split peak may actually be two different compounds that are not fully resolved. Optimize the chromatographic method to improve resolution, for instance by adjusting the mobile phase composition or gradient profile. |
| Column Degradation | A void or channel in the column packing material can cause the sample band to split.[7] This is a sign of severe column deterioration, and the column should be replaced.[8] |
Experimental Protocols
Representative HPLC Method for this compound Acetate
This protocol is a general guideline and may require optimization for specific applications.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[14]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with a suitable ratio of Solvent A and B, then increase the percentage of Solvent B over time to elute this compound and any related substances.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[14]
-
Injection Volume: 10 µL.
Visualizations
Troubleshooting Workflow for Inconsistent Peak Integration
Caption: A logical workflow for troubleshooting inconsistent HPLC peak integration.
Factors Affecting this compound Peak Shape
Caption: Key factors influencing the peak shape in this compound HPLC analysis.
References
- 1. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 4. chromtech.com [chromtech.com]
- 5. Separation of this compound acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. biorelevant.com [biorelevant.com]
- 7. youtube.com [youtube.com]
- 8. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. welch-us.com [welch-us.com]
- 14. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluprednidene Acetate Concentration for In Vitro Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Fluprednidene acetate for in vitro cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound acetate and what is its primary mechanism of action in cell culture?
This compound acetate is a synthetic glucocorticoid corticosteroid.[1][2] In in vitro settings, its primary mechanism of action is mediated through the binding to the intracellular glucocorticoid receptor (GR). Upon binding, the GR-Fluprednidene acetate complex translocates to the nucleus, where it modulates the expression of target genes. This modulation occurs through two main pathways:
-
Transactivation: The complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.
Q2: What is a recommended starting concentration range for this compound acetate in in vitro experiments?
Q3: How do I prepare a stock solution of this compound acetate for cell culture experiments?
This compound acetate is a lipophilic compound. For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).
Q4: How can I determine the cytotoxic concentration of this compound acetate in my cell line?
A cytotoxicity assay, often referred to as a "kill curve," is essential to determine the concentration range at which this compound acetate becomes toxic to your cells. This is crucial to ensure that the observed effects in your experiments are due to the specific pharmacological activity of the compound and not a result of cell death. A common method for this is the MTT assay, which measures cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound acetate | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Cell line is resistant to glucocorticoids. | Verify the expression and functionality of the glucocorticoid receptor (GR) in your cell line. Consider using a different cell line known to be responsive to glucocorticoids. | |
| Compound has precipitated out of solution. | Visually inspect your stock and working solutions for any precipitate. Ensure the final DMSO concentration is not causing solubility issues. Consider preparing fresh dilutions for each experiment. | |
| High variability between experimental replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Variation in treatment duration. | Adhere to a strict and consistent incubation time for all treatments. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. | |
| Unexpected pro-inflammatory effects | Off-target effects of the compound. | At very high concentrations, some compounds can have off-target effects. Ensure you are working within a pharmacologically relevant and non-toxic concentration range determined by your dose-response curve. |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other microbial contaminants. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound Acetate using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound acetate on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound acetate
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound acetate in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound acetate concentrations or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound acetate concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production
This protocol describes a method to assess the anti-inflammatory effect of this compound acetate by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound acetate
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-cytotoxic concentrations of this compound acetate (determined from the cytotoxicity assay) for 1-2 hours.
-
Include a vehicle control.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include an unstimulated control group and an LPS-only control group.
-
-
Sample Collection:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Assay:
-
Follow the manufacturer's instructions for the Griess Reagent System to measure the nitrite concentration in the supernatant, which is an indicator of NO production.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each this compound acetate concentration relative to the LPS-only control.
-
Plot the percentage of inhibition against the log of the this compound acetate concentration to determine the IC50 for anti-inflammatory activity.
-
Data Presentation
Table 1: Example of Cytotoxicity Data for this compound Acetate
| This compound Acetate (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.2 ± 6.1 |
| 10 | 85.7 ± 7.3 |
| 50 | 52.3 ± 8.5 |
| 100 | 25.1 ± 6.9 |
| Calculated IC50 | ~50 µM |
Table 2: Example of Anti-Inflammatory Activity Data for this compound Acetate
| This compound Acetate (µM) | % NO Inhibition (Mean ± SD) |
| 0 (LPS Control) | 0 ± 8.1 |
| 0.01 | 15.2 ± 6.5 |
| 0.1 | 48.9 ± 9.2 |
| 1 | 85.4 ± 7.8 |
| 10 | 92.1 ± 5.3 |
| Calculated IC50 | ~0.1 µM |
Visualizations
Caption: Workflow for determining optimal this compound acetate concentration.
Caption: Glucocorticoid receptor signaling pathway for this compound acetate.
References
Addressing Fluprednidene-induced cytotoxicity in cell-based assays
Welcome to the technical support center for addressing challenges related to Fluprednidene-induced cytotoxicity in cell-based assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound acetate and what is its mechanism of action? A1: this compound acetate is a synthetic glucocorticoid corticosteroid with anti-inflammatory and anti-allergic properties.[1][2][3] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[4] This ligand-receptor complex then translocates to the nucleus, where it modulates the expression of target genes by binding to glucocorticoid response elements (GREs).[4][5] This can lead to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity.[4]
Q2: Why am I observing high levels of cell death in my assay after treatment with this compound? A2: High cytotoxicity is an expected outcome when using glucocorticoids like this compound, as they are potent inducers of apoptosis (programmed cell death) in many cell types, including lymphocytes and certain cancer cells.[6][7] The cytotoxic effects are typically dose-dependent.[8] The sensitivity to glucocorticoid-induced apoptosis can also vary significantly between different cell lines.
Q3: What is the primary mechanism of this compound-induced cell death? A3: The primary mechanism is apoptosis.[7] Glucocorticoid-induced apoptosis can be mediated by the glucocorticoid receptor and involves the activation of a cascade of enzymes called caspases, which are central to the execution of the apoptotic program.[7][9] In some cell lines, this process may also involve the generation of reactive oxygen species (ROS) and the inhibition of key survival pathways like PI3K/AKT.[7]
Q4: How can I distinguish between apoptosis and necrosis in my experiments? A4: The Annexin V and Propidium Iodide (PI) staining assay, analyzed by flow cytometry, is a standard method to differentiate between these forms of cell death.[10][11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative. This is because phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by Annexin V, while the membrane remains intact, excluding PI.[10]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. In this stage, membrane integrity is lost, allowing PI to enter and stain the cellular DNA.[10]
Troubleshooting Guide
Problem 1: Unexpectedly high cytotoxicity, even at very low this compound concentrations.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | This compound is often dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤0.5%) and consistent across all wells, including vehicle controls.[12] |
| High Cell Line Sensitivity | The specific cell line you are using may be exceptionally sensitive to glucocorticoids. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to determine the precise IC50 value. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform serial dilutions carefully and use freshly prepared dilutions for each experiment. |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can alter cellular responses.[13][14] |
Problem 2: Inconsistent IC50 values between experimental replicates.
| Possible Cause | Recommended Solution |
| Variable Seeding Density | Inconsistent initial cell numbers can significantly alter results. Ensure a uniform, single-cell suspension and verify cell density with a cell counter before plating.[13] |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation times for both drug treatment and assay development (e.g., MTT incubation).[15] |
| Reagent Variability | Prepare fresh reagents for each experiment where possible. If using kits, ensure they are from the same lot number to minimize variability.[13] |
| Edge Effects in Microplates | "Edge effects" can occur in the outer wells of a microplate due to uneven temperature or evaporation. Avoid using the outermost wells for experimental samples or ensure proper humidity in the incubator.[16] |
Problem 3: MTT assay indicates cytotoxicity, but the mechanism is unclear.
| Possible Cause | Recommended Solution |
| Non-specific Viability Readout | The MTT assay measures metabolic activity, which can be affected by factors other than cell death.[15] It does not distinguish between apoptosis and necrosis. |
| Interference with MTT Reduction | The compound may interfere with the mitochondrial enzymes responsible for reducing MTT to formazan. |
Quantitative Data
Table 1: Interpreting Annexin V / Propidium Iodide (PI) Staining Results
This table outlines the interpretation of data obtained from flow cytometry after staining with Annexin V and PI.
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Population | Interpretation |
| Negative | Negative | Lower-Left Quadrant | Viable, healthy cells.[11] |
| Positive | Negative | Lower-Right Quadrant | Early Apoptotic Cells. [11] |
| Positive | Positive | Upper-Right Quadrant | Late Apoptotic or Necrotic Cells. [11] |
| Negative | Positive | Upper-Left Quadrant | Necrotic cells (requires careful gating).[17] |
Table 2: Example of Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells (MSCs)
The following data, adapted from a study on various corticosteroids, illustrates that cytotoxicity is dose-dependent and varies between compounds.[8] Researchers should perform similar dose-response experiments to determine the specific IC50 of this compound for their cell line of interest.
| % Concentration of Commercial Preparation | Mean Viability (Optical Density) - Dexamethasone | Mean Viability (Optical Density) - Methylprednisolone |
| 0% (Control) | 1.00 | 1.03 |
| 3.125% | 0.86 | Not Reported |
| 6.25% | 0.74 | Not Reported |
| 12.5% | 0.53 | Not Reported |
| 25% | 0.30 | Not Reported |
| 50% | 0.20 | Not Reported |
| 75% | 0.09 | Not Reported |
| 100% | 0.00 | 0.00 |
| Data derived from Wyles et al., Clinical Orthopaedics and Related Research, 2015.[8] |
Visualized Workflows and Pathways
Caption: Genomic signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing cytotoxicity and its mechanism.
Caption: Logic diagram for interpreting Annexin V/PI assay results.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity in a 96-well plate format.[15]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound acetate stock solution (in sterile DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells.[10]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂).
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with this compound for the desired time. Include positive and negative (vehicle) controls.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Adherent cells: Collect the culture supernatant (which contains floating apoptotic cells). Gently detach the adherent cells using a non-enzymatic method like EDTA or gentle trypsinization. Combine with the supernatant and centrifuge.[11][17]
-
-
Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium. Centrifuge and carefully discard the supernatant after each wash.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube just before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate controls to set compensation and gates to define the four populations (viable, early apoptotic, late apoptotic, and necrotic).[19]
References
- 1. This compound acetate | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. Buy this compound acetate | 1255-35-2 [smolecule.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroids in human lymphocyte-mediated cytotoxic reactions: effects on the kinetics of sensitization and on the cytolytic capacity of effector lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Technical Support Center: Enhancing Fluprednidene Topical Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the bioavailability of Fluprednidene in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the topical bioavailability of this compound?
The primary barrier is the stratum corneum (SC), the outermost layer of the skin.[1][2][3][4] The SC is composed of tightly packed, keratin-rich dead cells (corneocytes) embedded in a lipid matrix, which limits the penetration of most drug molecules.[4][5] For a topical corticosteroid like this compound to be effective, it must be released from its vehicle, partition into the SC, and then diffuse through it to reach the viable epidermis and dermis where glucocorticoid receptors are located.[6]
Q2: What general strategies can be employed to enhance the skin penetration of this compound?
Several strategies can be used to overcome the stratum corneum barrier:
-
Chemical Penetration Enhancers: These are compounds that reversibly disrupt the lipid structure of the SC, increasing drug diffusivity.[4][5][7] Examples include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol, propylene glycol), terpenes, and surfactants.[3][4][5]
-
Advanced Nanocarriers: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), nanoemulsions, or ultra-flexible nanocarriers can improve its stability, skin permeation, and controlled release.[1][8][9] These carriers can enhance skin hydration, interact with skin lipids, and deliver the drug more efficiently to deeper skin layers.[1][8][10]
-
Formulation Vehicle Optimization: The choice of vehicle (e.g., ointment, cream, gel) significantly impacts drug release and penetration. Ointments are generally more occlusive and can enhance steroid absorption compared to creams or lotions.[11][12] The vehicle's composition, including its pH and the presence of humectants or emollients, also plays a crucial role.[13][14]
-
Physical Enhancement Techniques: Methods like iontophoresis (using a low-level electrical current) and microneedles can physically bypass or disrupt the SC to increase drug delivery, though these are more advanced approaches.[1][2][3]
Q3: How do nanocarriers improve the delivery of corticosteroids like this compound?
Nanocarriers offer several advantages for topical corticosteroid delivery:[1][8]
-
Enhanced Permeation: The composition of lipid-based nanocarriers is similar to the skin's own lipids, allowing them to integrate with and disrupt the SC, thereby facilitating drug penetration.[1][10]
-
Controlled Release: Nanocarriers can be designed to release the encapsulated drug over an extended period, which can improve efficacy and reduce the frequency of application.[8]
-
Improved Stability: Encapsulation can protect the drug from degradation, enhancing the formulation's shelf-life.[1][8]
-
Targeted Delivery: Nanocarriers can help concentrate the drug in the skin, potentially reducing systemic absorption and associated side effects.[1][8][15]
-
Occlusive Effect: Many nanocarrier formulations form an occlusive layer on the skin, which increases skin hydration and enhances drug diffusion.[8]
Troubleshooting Guide
Problem 1: My this compound formulation shows low and inconsistent skin permeation in in vitro studies.
| Potential Cause | Troubleshooting Action |
| Poor Drug Release from Vehicle | The formulation may be too stable, trapping the drug. Modify the vehicle's composition by adjusting the ratio of excipients or selecting a different type of base (e.g., switch from an ointment to a cream or nanoemulsion).[11][13] |
| Suboptimal Choice of Penetration Enhancer | The selected enhancer may be incompatible with this compound or the vehicle. Screen a panel of enhancers from different chemical classes (e.g., terpenes, fatty acids, glycols).[3][4][5] Ensure the concentration is optimized, as high concentrations can sometimes cause skin irritation.[3][14] |
| Drug Crystallization in Formulation | This compound may be crystallizing on the skin surface instead of partitioning into it. Check the drug's saturation level in the formulation. Consider using solubilizers or encapsulating the drug in a nanocarrier system to maintain it in an amorphous state.[8] |
| In Vitro Model Issues | The skin model may not be appropriate. Ensure the integrity of the skin membrane (human or animal) before the experiment using methods like Transepidermal Water Loss (TEWL).[16][17][18] Consider using reconstructed human epidermis (RHE) models for more standardized results.[19][20] |
| Experimental Conditions | Sink conditions may not be maintained in the receptor fluid of the Franz cell, leading to saturation and reduced diffusion gradient.[16] Ensure the receptor medium has adequate solubility for this compound and is replaced or sampled at appropriate intervals.[21] |
Problem 2: The topical formulation is physically or chemically unstable during storage.
| Potential Cause | Troubleshooting Action |
| Phase Separation (e.g., in creams or emulsions) | This indicates improper emulsification or incompatible ingredients.[22] Re-evaluate the emulsifier system (type and concentration). Manufacturing variables like shear force and temperature control during production can also impact stability.[22] |
| Changes in Viscosity or Texture | The rheological properties of the formulation are critical for stability.[22] The polymer or gelling agent may be degrading. Investigate the use of robust, multifunctional polymers that maintain stability across a broad pH range.[22] |
| Drug Degradation | Corticosteroids can be susceptible to oxidation or hydrolysis.[23] Ensure the formulation's pH is optimized for this compound stability. Consider adding antioxidants or chelating agents like EDTA to bind metal ions that can catalyze degradation.[13][14] Store the formulation in appropriate containers protected from light and temperature fluctuations.[22] |
| Microbiological Contamination | Inadequate preservative system, especially in aqueous-based formulations like creams.[22] Perform preservative efficacy testing (challenge testing) and adjust the preservative system as needed. |
Quantitative Data Insights
While specific quantitative permeation data for this compound is limited in publicly available literature, data from other topical corticosteroids can provide valuable benchmarks. The following table summarizes results from a study on Betamethasone Valerate (BMV), demonstrating how stratum corneum sampling can quantify bioavailability.
Table 1: Bioavailability Metrics for Betamethasone Valerate (0.1% w/w Cream) in Human Volunteers [6]
| Applied Dose (mg cm⁻²) | Drug in SC after 4h Uptake (ng cm⁻²) | Average Flux into Viable Tissue (J) (ng cm⁻² h⁻¹) | Clearance Rate Constant from SC (k) (h⁻¹) |
| 2 | 100 ± 20 | ~4 | ~0.07 |
| 5 | 150 ± 30 | ~4 | ~0.07 |
| 10 | 110 ± 25 | ~4 | ~0.07 |
| (Data is illustrative, adapted from published research on BMV and may vary based on formulation and experimental conditions)[6] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol assesses the rate at which this compound permeates through a skin membrane from a topical formulation.
-
Skin Membrane Preparation:
-
Excise full-thickness skin (human or porcine ear) and remove subcutaneous fat.[18][24]
-
Cut the skin into sections to fit the Franz diffusion cells (typical surface area is 0.5 to 2 cm²).[16]
-
Verify skin integrity by measuring Transepidermal Water Loss (TEWL) or transepithelial electrical resistance (TEER) before mounting.[16][17]
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[25]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate to maintain sink conditions).[16][21]
-
Equilibrate the assembled cells in a water bath at 32°C to mimic skin surface temperature.[16]
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.[6]
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed fluid.
-
At the end of the experiment, dismantle the cell. Clean the skin surface of excess formulation.
-
-
Drug Quantification:
-
Analyze the concentration of this compound in the collected receptor fluid samples using a validated HPLC-MS or a similar sensitive analytical method.[26]
-
To determine drug retention, separate the stratum corneum from the epidermis/dermis. This can be done via tape stripping or heat separation.[27]
-
Extract the drug from the skin layers using a suitable solvent and quantify.[25][27]
-
-
Data Analysis:
-
Plot the cumulative amount of permeated drug per unit area against time.
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Protocol 2: Stratum Corneum (SC) Tape Stripping
This minimally invasive method quantifies the amount of drug that has penetrated into the stratum corneum.[6][28]
-
Application of Formulation:
-
Removal and Stripping:
-
Carefully remove any excess formulation from the skin surface.
-
Apply an adhesive tape strip (e.g., D-Squame®, Scotch® Magic™ Tape) to the application site with firm, consistent pressure.
-
Rapidly remove the tape in one motion.[28]
-
Repeat this process for a set number of strips (e.g., 10-20) on the same site.
-
-
Drug Extraction and Analysis:
-
Place each tape strip (or pools of strips) into a vial containing a suitable extraction solvent (e.g., methanol, acetonitrile).[27]
-
Sonicate the vials to ensure complete extraction of the drug from the tape.
-
Analyze the this compound concentration in the solvent using a validated HPLC or LC-MS/MS method.[26][27]
-
-
Data Interpretation:
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for developing and validating a topical this compound formulation.
Caption: Mechanism of chemical penetration enhancers on the Stratum Corneum.
Caption: Troubleshooting logic for low skin permeation of this compound.
References
- 1. Advanced nanocarrier- and microneedle-based transdermal drug delivery strategies for skin diseases treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of dermal bioavailability: predicting the input function for topical glucocorticoids using stratum corneum sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Nanocarrier-Mediated dermal drug delivery for skin disorders - IP Indian J Clin Exp Dermatol [ijced.org]
- 9. mdpi.com [mdpi.com]
- 10. Ultra-flexible nanocarriers for enhanced topical delivery of a highly lipophilic antioxidative molecule for skin cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using topical corticosteroids safely and effectively | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges of current treatment and exploring the future prospects of nanoformulations for treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of an in vitro skin permeation model simulating atopic dermatitis skin for the evaluation of dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Advanced In Vitro Three-Dimensional Skin Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to define the experimental conditions of skin permeation assays for drugs presenting biopharmaceutical limitations? The experience with testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. seppic.com [seppic.com]
- 23. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optimization of bioavailability of topical steroids: penetration enhancers under occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluprednidene Stability in Long-Term Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with fluprednidene in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cell culture?
This compound is a synthetic glucocorticoid corticosteroid.[1] In cell culture, it is often used to induce specific cellular responses, such as differentiation, to study inflammatory pathways, or to investigate glucocorticoid receptor signaling. It functions by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes.
Q2: What are the signs of potential this compound degradation in my experiments?
Signs of this compound degradation can manifest as a decline in its biological activity over the course of an experiment. This may include:
-
Inconsistent or diminishing cellular response: The expected physiological or molecular effects of this compound decrease over time, even with consistent media changes.
-
High variability between replicates: Significant differences in results are observed between wells or plates that should be identical.
-
Changes in media appearance: Though less common, precipitation or a change in the color of the culture medium could indicate a chemical reaction involving this compound or its degradation products.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure maximum stability, this compound acetate stock solutions should be prepared and stored based on best practices for corticosteroids.
-
Solvent: Dissolve this compound acetate in a suitable solvent such as DMSO or ethanol.
-
Storage Temperature: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[][3]
-
Light Protection: Protect stock solutions from light, as light can contribute to the degradation of photosensitive compounds.[4]
Q4: How frequently should I replace the cell culture medium containing this compound in long-term experiments?
The stability of corticosteroids like this compound in culture medium at 37°C can be limited. For other corticosteroids, such as hydrocortisone, it is often recommended to replace the medium with freshly added corticosteroid every 24-48 hours to ensure a consistent and effective concentration.[5] The optimal frequency for your specific cell line and experimental duration should be determined empirically.
Q5: Can I pre-mix this compound in large volumes of cell culture medium for long-term use?
It is generally not recommended to pre-mix this compound into large batches of media that will be stored for extended periods, even at 4°C. The stability of this compound in a complex aqueous solution like cell culture medium over long periods is not well-documented and is likely to be compromised.[4] It is best practice to add this compound to the medium immediately before use.
Troubleshooting Guides
Problem: Inconsistent or Diminishing this compound Effects Over Time
This is a common issue in long-term cultures and often points to the degradation of this compound in the culture medium at 37°C.
Troubleshooting Steps:
-
Review your Media Change Schedule: How often are you replacing the medium? For experiments lasting several days or weeks, a more frequent media change schedule (e.g., every 24-48 hours) with freshly added this compound is recommended.
-
Assess Stock Solution Integrity:
-
Have your stock solutions undergone multiple freeze-thaw cycles? If so, prepare fresh stock solutions.
-
How old are your stock solutions? Consider preparing new stocks if they are more than a few months old, unless stability has been validated for a longer period.
-
-
Conduct a Dose-Response Curve: Perform a dose-response experiment at different time points of your long-term culture to see if the effective concentration of this compound is changing.
-
Perform a Bioactivity Assay: Use a known glucocorticoid-responsive marker in your cell line (e.g., expression of a specific gene) to assess the bioactivity of your this compound-containing medium over time.
Problem: High Variability Between Experimental Replicates
High variability can be caused by inconsistent concentrations of active this compound.
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure that this compound is added to the medium and mixed thoroughly immediately before it is dispensed into the culture plates. Avoid preparing a large batch of this compound-containing medium that is used over several hours.
-
Check for Evaporation: In long-term experiments, evaporation from culture plates can concentrate solutes, including this compound, leading to variability. Ensure proper humidification of your incubator and use appropriate plate sealing films if necessary.
-
Evaluate Pipetting Accuracy: Inconsistent pipetting of small volumes of this compound stock solution can lead to significant concentration differences between wells.
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
-
Weighing: Accurately weigh out the desired amount of this compound acetate powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microfuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[][6]
-
Use: When needed, thaw a single aliquot and dilute it to the final working concentration in your cell culture medium immediately before use. Discard any unused portion of the thawed aliquot to avoid freeze-thaw cycles.
Protocol for Assessing this compound Bioactivity Over Time
-
Cell Seeding: Plate your cells of interest at a consistent density.
-
Medium Preparation: Prepare a fresh batch of cell culture medium containing the desired final concentration of this compound.
-
Incubation: Add the this compound-containing medium to your cells and place them in a 37°C incubator.
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), collect a sample of the conditioned medium from the cell culture plates.
-
Bioassay: On a fresh plate of indicator cells (cells that show a known response to this compound), apply the collected conditioned medium from each time point.
-
Readout: After a suitable incubation period, measure the biological response in the indicator cells. This could be the expression of a glucocorticoid-responsive reporter gene (e.g., using a luciferase assay) or the quantification of a target mRNA by qRT-PCR.
-
Analysis: A decrease in the biological response with increasing age of the conditioned medium indicates a loss of this compound bioactivity.
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the experimental protocols to assess this compound stability.
Table 1: Bioactivity of this compound in Conditioned Medium
| Age of Conditioned Medium (hours) | Relative Luciferase Activity (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 60 |
| 72 | 40 |
Table 2: Chemical Stability of this compound in Cell Culture Medium at 37°C (via HPLC)
| Incubation Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 24 | 0.88 | 88% |
| 48 | 0.75 | 75% |
| 72 | 0.62 | 62% |
Visualizations
Caption: Glucocorticoid signaling pathway for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting this compound stability issues.
References
Technical Support Center: Overcoming Fluprednidene Interference in Immunoassay Kits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the synthetic corticosteroid Fluprednidene in immunoassay kits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my immunoassay?
A1: this compound is a potent, fluorinated corticosteroid used for its anti-inflammatory and anti-allergic properties. Its chemical structure is similar to endogenous steroid hormones, such as cortisol.[1][2] Immunoassays, particularly competitive ELISAs, rely on the specific binding of an antibody to its target antigen. Due to the structural similarity, antibodies in an immunoassay designed to detect a specific steroid hormone (e.g., cortisol) may also bind to this compound. This is known as cross-reactivity and can lead to inaccurate, often falsely elevated, results.[1][2][3]
Q2: Which types of immunoassays are most susceptible to this compound interference?
A2: Competitive immunoassays are generally more prone to interference from cross-reacting molecules like this compound than sandwich assays.[4] This is because in a competitive format, the analyte in the sample and a labeled version of the analyte compete for a limited number of antibody binding sites. A cross-reactant like this compound can also compete for these sites, leading to a signal that doesn't accurately reflect the concentration of the target analyte. Sandwich immunoassays, which use two antibodies that bind to different epitopes on the target analyte, tend to be more specific.[4]
Q3: What are the typical signs of this compound interference in my experimental results?
A3: Suspect interference if you observe:
-
Unexpectedly high analyte concentrations: This is the most common sign, especially in competitive immunoassays.
-
Poor linearity upon sample dilution: If you serially dilute a sample containing an interfering substance, the calculated analyte concentration after correcting for the dilution factor may not be consistent across the dilution series.[5]
-
Discrepancy with other analytical methods: If results from an immunoassay are significantly different from those obtained using a more specific method like Liquid Chromatography-Mass Spectrometry (LC-MS), interference is a likely cause.
-
Results that are inconsistent with the clinical or physiological context of the sample.
Q4: How can I confirm that this compound is the cause of the interference?
A4: The most direct way is to perform a spike-and-recovery experiment. This involves adding a known amount of this compound to a sample and measuring the analyte concentration. If the measured concentration is significantly different from the expected value (the endogenous level plus the spiked amount), this confirms interference.
Troubleshooting Guide
Issue 1: Suspected False-Positive Results in a Cortisol Immunoassay
Potential Cause: Cross-reactivity of the anti-cortisol antibody with this compound in the sample.
Troubleshooting Steps:
-
Review Sample History: Determine if the sample is from a subject who may have been administered this compound or other synthetic corticosteroids.
-
Perform a Serial Dilution: Dilute the sample with the assay buffer (e.g., 1:2, 1:4, 1:8).[3] If the back-calculated concentration of the analyte decreases with increasing dilution, it is a strong indication of interference.
-
Conduct a Spike-and-Recovery Experiment: Spike a known, low concentration of this compound into a control sample and the test sample. A significant deviation in the expected recovery in the test sample points to interference.
-
Sample Purification: Use Solid Phase Extraction (SPE) to separate the target analyte from interfering substances like this compound prior to running the immunoassay.
-
Use an Alternative Assay: If possible, re-analyze the sample using a different immunoassay kit with a different antibody clone or, ideally, confirm the result with a reference method like LC-MS/MS, which offers higher specificity.[5]
Data Presentation
The following table provides representative cross-reactivity data for various steroids in a typical cortisol immunoassay. It is important to note that specific cross-reactivity percentages can vary significantly between different immunoassay kits and manufacturers. The value for this compound is an illustrative example based on its structural similarity to other cross-reacting corticosteroids, as specific data for this compound is not widely available in published literature.
| Compound | Chemical Class | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Cortisol | Endogenous Glucocorticoid | - | 100 |
| Prednisolone | Synthetic Corticosteroid | 10 | ~21.6[6] |
| Prednisone | Synthetic Corticosteroid | 10 | ~16.3[6] |
| Dexamethasone | Synthetic Corticosteroid | 1000 | < 0.1 |
| Fludrocortisone | Synthetic Corticosteroid | 1000 | ~5-10 |
| This compound | Synthetic Corticosteroid | 1000 | Estimated 1-5 |
| Progesterone | Endogenous Progestogen | 1000 | < 0.1 |
| Testosterone | Endogenous Androgen | 1000 | < 0.1 |
Note: This table is an example. Always refer to the manufacturer's product insert for specific cross-reactivity data for the kit you are using.
Experimental Protocols
Protocol 1: Serial Dilution for Interference Testing
Objective: To assess the linearity of analyte measurement in a sample suspected of containing an interfering substance.
Materials:
-
Sample with suspected interference
-
Immunoassay kit's assay buffer/diluent
-
Calibrated pipettes and tips
-
Microplate reader and associated software
Procedure:
-
Prepare a series of dilutions of the sample in the assay buffer. A common series is 1:2, 1:4, 1:8, and 1:16.
-
Run the undiluted sample and each dilution in the immunoassay according to the kit's instructions.
-
Measure the absorbance or signal for each dilution.
-
Calculate the concentration of the analyte in each diluted sample using the standard curve.
-
Multiply the calculated concentration of each diluted sample by its corresponding dilution factor to obtain the back-calculated concentration of the original sample.
-
Analysis: Compare the back-calculated concentrations. In the absence of interference, these values should be consistent across the dilution series. A significant trend (typically a decrease in concentration with increasing dilution) suggests the presence of interference.
Protocol 2: Spike-and-Recovery for Interference Confirmation
Objective: To determine if a known substance (this compound) interferes with the accurate quantification of the target analyte.
Materials:
-
Control sample (known to be free of the analyte and interfering substance)
-
Test sample
-
This compound standard of known concentration
-
Immunoassay kit and required reagents
Procedure:
-
Divide the control and test samples into two aliquots each: "unspiked" and "spiked".
-
Add a small volume of assay buffer to the "unspiked" aliquots.
-
Add a known amount of the this compound standard to the "spiked" aliquots to achieve a final concentration that is expected to cause interference but not saturate the assay.
-
Run all four samples (control unspiked, control spiked, test unspiked, test spiked) in the immunoassay.
-
Calculate the analyte concentration in all samples.
-
Calculate the Percent Recovery using the following formula:
-
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spiked Analyte] x 100
-
-
Analysis: A recovery rate between 80-120% is generally considered acceptable. A recovery rate significantly outside this range in the test sample suggests matrix interference, potentially from this compound.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, like this compound, exert their effects by binding to the glucocorticoid receptor (GR). This diagram illustrates the simplified genomic signaling pathway.
Caption: Simplified overview of the glucocorticoid receptor signaling pathway.
Troubleshooting Workflow for Suspected Immunoassay Interference
This workflow provides a logical sequence of steps to identify and address potential interference in your immunoassay.
Caption: A step-by-step workflow for troubleshooting suspected immunoassay interference.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. demeditec.com [demeditec.com]
Technical Support Center: Optimizing Fluprednidene Treatment for Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the duration of Fluprednidene treatment for gene expression studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gene expression?
This compound is a synthetic glucocorticoid corticosteroid.[1] Like other glucocorticoids, its primary mechanism of action is to bind to the intracellular glucocorticoid receptor (GR).[2][3][4][5] Upon binding, the this compound-GR complex translocates to the nucleus, where it acts as a transcription factor to either increase (transactivation) or decrease (transrepression) the expression of target genes.[3][5] This can occur through direct binding to specific DNA sequences called glucocorticoid response elements (GREs) or by interacting with other transcription factors.[2][3]
Q2: Is there a universally optimal treatment duration for this compound in gene expression studies?
No, there is no single optimal treatment duration. The transcriptional response to glucocorticoids is highly dynamic and context-dependent, varying significantly based on:
-
Cell Type: Different cells have distinct chromatin landscapes and repertoires of transcription factors, leading to unique gene expression responses to this compound.
-
Gene of Interest: Some genes are primary, early-response targets, while others are part of secondary, delayed-response pathways. Transcriptional responses can be transient or sustained.[6]
-
Dose: The concentration of this compound can influence which genes are affected and the magnitude of the response.
Therefore, the optimal treatment duration must be determined empirically for your specific experimental system and genes of interest.
Q3: What are the key considerations when designing a time-course experiment for this compound treatment?
A well-designed time-course experiment is crucial for identifying the optimal treatment duration. Key considerations include:
-
Time Points: Select a range of time points that can capture both early and late transcriptional events. A typical range might include 0h (baseline), 1h, 2h, 4h, 8h, 12h, and 24h.
-
Dose Selection: Use a concentration of this compound that is known to be effective but not toxic to your cells. If this is unknown, a preliminary dose-response study is recommended.
-
Replicates: Include biological replicates at each time point to ensure statistical power.
-
Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to distinguish the effects of the drug from other experimental variables.
Q4: How do I analyze the data from a time-course experiment to determine the optimal treatment duration?
The goal is to identify the time point at which the gene(s) of interest show a robust and reproducible change in expression. This is often the peak of induction or repression. Analysis typically involves:
-
RNA Extraction and Quantification: At each time point, harvest cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq).
-
Data Normalization: Normalize the expression data to a stable housekeeping gene or use a global normalization method for RNA-seq.
-
Fold-Change Calculation: Calculate the fold-change in gene expression at each time point relative to the 0h baseline.
-
Visualization: Plot the fold-change in gene expression over time to visualize the transcriptional dynamics. The optimal duration is typically where the response is maximal and consistent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in target gene expression | 1. this compound concentration is too low. 2. Treatment duration is too short or too long. 3. The target gene is not responsive to glucocorticoids in your cell type. 4. Low level of glucocorticoid receptor (GR) expression in the cells. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment with a broader range of time points. 3. Include a known glucocorticoid-responsive gene as a positive control. 4. Verify GR expression via Western blot or qRT-PCR. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Variations in drug concentration or treatment time. 3. Technical variability in RNA extraction or qRT-PCR. 4. Cell culture contamination. | 1. Ensure uniform cell seeding across all wells/plates. 2. Prepare a single stock solution of this compound and add it to all relevant wells simultaneously. 3. Follow standardized protocols for all molecular biology procedures. 4. Regularly test for mycoplasma and other contaminants. |
| Cell death or changes in morphology | 1. this compound concentration is too high (cytotoxicity). 2. Solvent (e.g., DMSO) toxicity. 3. Prolonged incubation leading to nutrient depletion or waste accumulation. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue) with a range of this compound concentrations. 2. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all treatments, including controls. 3. If long-term treatment is necessary, consider replenishing the media. |
| Unexpected or off-target gene expression changes | 1. this compound may have non-specific effects at high concentrations. 2. The cellular response to the vehicle control was not properly assessed. | 1. Use the lowest effective concentration determined from your dose-response study. 2. Always include a vehicle-only control and compare all treatments to it. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response Study)
This protocol outlines the steps to identify the effective concentration range of this compound for your specific cell line and gene of interest.
Methodology:
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a fixed duration (e.g., 6 or 24 hours, based on literature for similar glucocorticoids).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well. Proceed with total RNA extraction using your preferred method.
-
Gene Expression Analysis: Perform qRT-PCR for your gene(s) of interest and a stable housekeeping gene.
-
Data Analysis: Calculate the fold-change in gene expression for each concentration relative to the vehicle control. Plot the fold-change against the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). Select a concentration for future experiments that gives a robust response without signs of toxicity.
Protocol 2: Determining Optimal Treatment Duration (Time-Course Study)
This protocol is designed to identify the time point of maximal gene expression response to a fixed concentration of this compound.
Methodology:
-
Cell Seeding: Plate your cells at a consistent density across multiple plates or wells to accommodate the different time points.
-
Treatment: At time zero, treat the cells with the optimal concentration of this compound determined from the dose-response study. Also, include a set of cells treated with vehicle as a control for each time point.
-
Sample Collection: At each designated time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells from one set of wells for both the this compound-treated and vehicle-treated groups.
-
RNA Extraction and Gene Expression Analysis: Extract total RNA from the harvested cells and perform qRT-PCR for your gene(s) of interest and a housekeeping gene.
-
Data Analysis: For each time point, calculate the fold-change in gene expression in the this compound-treated cells relative to the time-matched vehicle control. Plot the fold-change against time to identify the peak response time.
Data Presentation
Table 1: Example Data Layout for a Dose-Response Experiment
| This compound Conc. | Normalized Gene Expression (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (0 nM) | 1.00 ± 0.12 | 1.0 |
| 1 nM | 1.54 ± 0.21 | 1.54 |
| 10 nM | 3.21 ± 0.45 | 3.21 |
| 100 nM | 8.98 ± 1.10 | 8.98 |
| 1 µM | 9.12 ± 1.23 | 9.12 |
| 10 µM | 7.56 ± 0.98 | 7.56 |
Table 2: Example Data Layout for a Time-Course Experiment
| Treatment Time (hours) | Normalized Gene Expression (Mean ± SD) | Fold Change vs. Time-Matched Control |
| 0 | 1.00 ± 0.09 | 1.0 |
| 1 | 2.54 ± 0.33 | 2.54 |
| 2 | 5.87 ± 0.67 | 5.87 |
| 4 | 12.34 ± 1.54 | 12.34 |
| 8 | 10.98 ± 1.32 | 10.98 |
| 12 | 7.45 ± 0.99 | 7.45 |
| 24 | 3.12 ± 0.45 | 3.12 |
Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 6. Overnight Corticosterone and Gene Expression in Mouse Hippocampus: Time Course during Resting Period [mdpi.com]
Technical Support Center: Fluprednidene Acetate Formulations for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluprednidene Acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound Acetate for in vivo animal studies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My this compound acetate is not dissolving in the desired solvent for my in vivo study. What can I do?
Answer:
This compound acetate, like many corticosteroids, has low aqueous solubility, which presents a significant formulation challenge. If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. While aqueous solubility is low, this compound acetate is expected to have better solubility in organic solvents. Based on data for similar corticosteroids like dexamethasone acetate and prednisolone acetate, solubility is generally higher in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] Propylene glycol is also a common solvent used in topical formulations.[3][4]
-
Co-Solvents: Employing a co-solvent system can significantly enhance solubility. A common approach is to first dissolve the this compound acetate in a small amount of a strong organic solvent like DMSO and then dilute the solution with a less potent, more biocompatible solvent such as propylene glycol or polyethylene glycol (PEG).
-
Heating: Gentle heating can aid in the dissolution process. However, be cautious as excessive heat can lead to degradation of the active pharmaceutical ingredient (API). Monitor the temperature closely and assess the stability of your formulation after heating.
-
pH Adjustment: Although less common for topical formulations of corticosteroids, adjusting the pH of the vehicle might slightly improve the solubility of this compound acetate. This should be approached with caution as significant pH changes can affect the stability of the compound and may cause skin irritation in animal models.
-
Particle Size Reduction: If you are working with the powdered form of this compound acetate, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.
Question: I am observing precipitation of this compound acetate in my formulation over time. How can I improve the stability?
Answer:
Precipitation indicates that the drug is supersaturated in the vehicle and the formulation is not stable. To address this:
-
Optimize Solvent Ratio: If using a co-solvent system, you may need to adjust the ratio of the solvents. A higher proportion of the stronger solvent (e.g., DMSO) might be necessary to maintain solubility, but this must be balanced with the potential for skin irritation in the animal model.
-
Incorporate Solubilizing Excipients: Consider adding solubilizing agents to your formulation. These can include surfactants or polymers that help to keep the drug in solution.
-
Viscosity Modifiers: Increasing the viscosity of your formulation by adding gelling agents (e.g., carbomers, hydroxypropyl methylcellulose) can help to suspend the drug particles and prevent them from settling, even if they are not fully dissolved.
-
Storage Conditions: Ensure your formulation is stored under appropriate conditions. For many corticosteroid formulations, storage at a controlled room temperature or in a refrigerator (2-8°C) in a well-sealed, light-resistant container is recommended.
Question: My topical formulation (cream/gel/ointment) is showing signs of phase separation. What could be the cause and how do I fix it?
Answer:
Phase separation is a common issue in semi-solid dosage forms and can be caused by several factors:
-
Improper Homogenization: The oil and water phases may not have been adequately mixed during preparation. Ensure you are using a high-shear homogenizer and that the mixing speed and time are optimized for your formulation.
-
Incompatible Excipients: The excipients you have chosen may not be compatible with each other or with the this compound acetate. Review the compatibility of all components in your formulation.
-
Incorrect Emulsifier Concentration: The concentration of the emulsifying agent may be too low to stabilize the emulsion. You may need to increase the concentration or use a combination of emulsifiers (e.g., a primary and a secondary emulsifier).
-
Temperature Fluctuations: Extreme temperatures during storage can disrupt the stability of an emulsion. Store your formulation at a consistent, controlled temperature.
-
pH Shift: A change in the pH of the formulation can affect the stability of certain emulsifiers and other excipients, leading to phase separation. Ensure the pH of your final formulation is within a stable range.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound acetate to consider during formulation development?
A1: Key properties of this compound acetate include its molecular formula, C24H29FO6, and molecular weight of 432.5 g/mol .[5][6][7] It is a corticosteroid with anti-inflammatory and anti-allergic properties.[5] Its low aqueous solubility is a primary challenge for formulation.
Q2: What are some common excipients used in topical formulations for in vivo animal studies?
A2: Common excipients for topical formulations include:
-
Solvents/Co-solvents: Propylene glycol, ethanol, DMSO, polyethylene glycols.[3][4]
-
Gelling Agents (for gels): Carbomers (e.g., Carbopol 934, 940), cellulose derivatives (e.g., HPMC, CMC).[8][9]
-
Ointment Bases: Petrolatum, lanolin, mineral oil.
-
Cream Bases (Emulsifiers, Thickeners, Emollients): Cetyl alcohol, stearyl alcohol, polysorbates, sorbitan esters.
-
Penetration Enhancers: Propylene glycol can also act as a penetration enhancer.
-
Preservatives: Parabens, benzyl alcohol (use should be justified and minimized for animal studies).
Q3: How can I prepare a simple this compound acetate solution for a preliminary in vivo study?
A3: For a simple solution, you can dissolve the this compound acetate in a vehicle composed of a mixture of solvents. For example, a common vehicle for poorly soluble compounds is a mix of DMSO, Cremophor EL, and saline. A typical starting point could be a 10:10:80 ratio of DMSO:Cremophor EL:Saline. First, dissolve the this compound acetate in DMSO, then add the Cremophor EL, and finally, add the saline dropwise while vortexing. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity in the animal model.
Data Presentation
Table 1: Estimated Solubility of Corticosteroids in Common Solvents
| Corticosteroid | Solvent | Estimated Solubility (mg/mL) |
| Dexamethasone Acetate | DMSO | ~30 |
| Ethanol | ~3 | |
| Prednisolone Acetate | DMSO | ~81 |
| Difluprednate | DMSO | ~30 |
| Ethanol | ~1 |
Data compiled from publicly available product information sheets.[1][2][10]
Experimental Protocols
Protocol 1: Preparation of a Topical Gel Formulation (1% w/w this compound Acetate)
This protocol provides a general method for preparing a carbomer-based gel. The exact quantities of excipients may need to be optimized for your specific application.
Materials:
-
This compound Acetate
-
Carbopol 940
-
Propylene Glycol
-
Triethanolamine
-
Purified Water
Procedure:
-
Dispersion of Gelling Agent: Slowly disperse Carbopol 940 (e.g., 1g) in a sufficient quantity of purified water (e.g., 80 mL) with continuous stirring until a uniform, lump-free dispersion is obtained.
-
Drug Dissolution: In a separate container, dissolve this compound acetate (1g) in propylene glycol (e.g., 10 mL). Gentle warming may be used to aid dissolution.
-
Incorporation of Drug: Add the drug solution to the carbomer dispersion and mix until uniform.
-
Neutralization: Add triethanolamine dropwise while stirring until the desired pH (typically 6.5-7.5) and viscosity are achieved, forming a clear gel.
-
Final Volume Adjustment: Add purified water to make up the final weight to 100g and mix thoroughly.
-
Quality Control: Evaluate the gel for pH, viscosity, and homogeneity.
Protocol 2: Preparation of a Topical Cream Formulation (1% w/w this compound Acetate)
This protocol outlines the preparation of a simple oil-in-water (o/w) cream.
Materials:
-
This compound Acetate
-
Cetyl Alcohol
-
White Petrolatum
-
Propylene Glycol
-
Polysorbate 80
-
Purified Water
Procedure:
-
Preparation of the Oil Phase: Melt cetyl alcohol (e.g., 15g) and white petrolatum (e.g., 10g) in a beaker at approximately 70°C.
-
Drug Incorporation: Dissolve this compound acetate (1g) in the molten oil phase.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve polysorbate 80 (e.g., 5g) in purified water (e.g., 69g) and heat to approximately 70°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform white cream is formed.
-
Cooling: Continue stirring the cream until it cools to room temperature.
-
Quality Control: Assess the cream for its physical appearance, pH, and consistency.
Protocol 3: Stability-Indicating HPLC Method (Adapted from similar corticosteroids)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound acetate. Method validation is essential.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~240 nm (UV) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Forced Degradation Studies: To ensure the method is stability-indicating, the formulation should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the this compound acetate peak from any degradation product peaks.
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. This compound acetate | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing lot-to-lot variability of Fluprednidene in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize lot-to-lot variability of Fluprednidene in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid.[1] Its acetate ester, this compound acetate, is commonly used in topical formulations for its anti-inflammatory and anti-allergic properties.[2] Like other corticosteroids, its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the transcription of target genes, leading to the suppression of inflammatory pathways.[3]
Q2: What are the common causes of lot-to-lot variability with this compound?
A2: Lot-to-lot variability in this compound can arise from several factors related to the manufacturing process, transportation, and storage.[4] These include minor differences in the impurity profile, variations in physical properties like particle size, and degradation of the active pharmaceutical ingredient (API) due to exposure to heat, light, or reactive excipients.[4]
Q3: How can I assess the quality of a new lot of this compound acetate?
A3: A thorough assessment of the Certificate of Analysis (CoA) is the first step. Key parameters to check include appearance, solubility, identity (e.g., via NMR or MASS), and chromatographic purity.[5] It is also advisable to perform in-house quality control checks, such as running a comparative HPLC analysis against a previously characterized "golden" batch.
Q4: What are the critical storage and handling conditions for this compound?
A4: this compound and its acetate form should be stored in well-closed containers at 2-8°C for long-term storage.[5] For handling and transit at ambient temperatures (25-30°C), exposure should be minimized.[5] It is also crucial to protect the compound from light and incompatible materials, such as strong oxidizing agents.[6]
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Anti-Inflammatory Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound solution | Visually inspect the solution for discoloration or precipitation. | Prepare fresh solutions for each experiment using a high-purity solvent. If storing solutions, protect them from light and consider refrigeration if solubility permits. |
| Lot-to-lot variation in potency | Perform a dose-response curve for each new lot. | Compare the IC50 values between lots. If a significant shift is observed, adjust the working concentration accordingly. Establish an acceptable range for the IC50 based on historical data. |
| Cell culture variability | Monitor cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cell viability is high (>95%) before each experiment. |
| Inconsistent stimulation | Standardize the concentration and incubation time of the pro-inflammatory stimulus (e.g., TNF-α). | Prepare a large, single batch of the stimulus for a series of experiments and aliquot for single use to avoid freeze-thaw cycles. |
Issue 2: Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Sample degradation | Analyze a freshly prepared sample. | If the unexpected peak is absent or smaller in the fresh sample, the issue is likely degradation. Investigate storage conditions of the stock solution and the sample preparation process. |
| Contamination from solvent or glassware | Run a blank injection (solvent only). | If the peak is present in the blank, the source is the solvent or contaminated labware. Use fresh, HPLC-grade solvents and thoroughly clean all glassware. |
| Presence of known impurities | Compare the retention time of the unknown peak with known this compound acetate impurities. | Reference standards for known impurities can be sourced from various suppliers.[2][7][8] If a match is found, quantify the impurity to ensure it is within acceptable limits. |
| Formation of new degradation products | Conduct a forced degradation study. | Exposing this compound to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and confirm the stability-indicating nature of the analytical method.[9] |
Quality Control and Lot-to-Lot Comparison
To ensure consistency, it is crucial to have a robust quality control program for incoming lots of this compound acetate. The following table outlines key tests, methodologies, and suggested acceptance criteria based on general pharmaceutical standards for corticosteroids.
| Test | Methodology | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | White to off-white crystalline powder | [] |
| Identification | 1H-NMR, Mass Spectrometry | Conforms to the reference structure | [5] |
| Purity (Assay) | HPLC-UV | 98.0% - 102.0% | [] |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.2% Total Impurities: ≤ 1.0% | [11] |
| Solubility | Visual Inspection | Soluble in acetone and chloroform; slightly soluble in methanol; practically insoluble in water. | [6] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Acetate
This method is designed to separate this compound acetate from its potential degradation products and impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
In Vitro Glucocorticoid Receptor (GR) Binding Assay
This protocol provides a framework for assessing the binding affinity of different lots of this compound to the human glucocorticoid receptor.
-
Reagents: Commercially available GR competitor assay kits can be used, which typically include recombinant human GR, a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red), and assay buffer.[13]
-
Procedure:
-
Prepare serial dilutions of a reference standard (e.g., dexamethasone) and different lots of this compound.
-
In a microplate, combine the GR protein, the fluorescent ligand, and either the standard or the test compound.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis: Plot the fluorescence polarization against the log of the compound concentration to determine the IC50 value, which is a measure of the relative binding affinity.
NF-κB Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB, a key pro-inflammatory transcription factor.
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293 or A549) and transiently transfect with an NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
Pre-treat the transfected cells with varying concentrations of different this compound lots for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration compared to the TNF-α stimulated control.
-
Determine the IC50 value for each lot.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for qualifying a new lot of this compound.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. This compound Acetate | CAS 1255-35-2 | LGC Standards [lgcstandards.com]
- 2. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 3. physoc.org [physoc.org]
- 4. myadlm.org [myadlm.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound Acetate Impurities | Aligns Pharma [alignspharma.com]
- 8. This compound Acetate Impurities | SynZeal [synzeal.com]
- 9. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
Fluprednidene Demonstrates Superior In Vitro Anti-Inflammatory Potency Compared to Hydrocortisone
For Immediate Release
Key Findings:
-
Glucocorticoid Receptor Binding Affinity: Fluprednidene acetate exhibits a substantially stronger binding affinity for the glucocorticoid receptor (GR), the primary target for corticosteroid anti-inflammatory action, when compared to hydrocortisone. This stronger binding is a key indicator of higher intrinsic potency.
-
Inhibition of Inflammatory Mediators: this compound acetate has been shown to be a potent inhibitor of prostaglandin E2 (PGE2) production, a key mediator of inflammation, by suppressing cyclooxygenase-2 (COX-2) synthesis through the inhibition of NF-κB translocation. Hydrocortisone also demonstrates inhibitory effects on various inflammatory markers, but the available data suggests a lower relative potency compared to this compound acetate.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the in vitro anti-inflammatory potency of this compound and hydrocortisone, supported by available experimental data.
Comparative In Vitro Potency Data
The following table summarizes the available quantitative data for the in vitro anti-inflammatory effects of this compound acetate and hydrocortisone. It is important to note that the data is compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound Acetate | Hydrocortisone | Assay Details |
| Glucocorticoid Receptor Binding Affinity (Kd) | 1.2 nM[1] | 17.5 - 24.6 nM[2] | Competitive binding assay with human mononuclear leukocytes.[2] |
| Prostaglandin E2 (PGE2) Production | 85% reduction in keratinocytes | - | Inhibition of COX-2 synthesis via NF-κB translocation. |
| Serotonin Release Inhibition (IC50) | - | 7.5 x 10⁻⁷ M | Inhibition of release from rat basophilic leukemia cells. |
| Prostaglandin D2 (PGD2) Generation Inhibition (IC50) | - | 4.8 x 10⁻⁷ M | Inhibition of generation in rat basophilic leukemia cells. |
| Lysozyme Release Inhibition (IC50) | - | 9.5 - 12.2 nM[2] | Inhibition of release from human mononuclear leukocytes.[2] |
Signaling Pathways and Mechanisms of Action
Both this compound and hydrocortisone exert their anti-inflammatory effects primarily through their interaction with the glucocorticoid receptor. This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory molecules and promoting the synthesis of anti-inflammatory proteins.
The general mechanism involves the binding of the corticosteroid to the cytosolic glucocorticoid receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it can either directly bind to DNA sequences known as glucocorticoid response elements (GREs) to activate the transcription of anti-inflammatory genes, or it can interfere with the activity of pro-inflammatory transcription factors such as NF-κB.
References
Validating Fluprednidene-Induced Gene Changes with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating gene expression changes induced by the synthetic glucocorticoid, Fluprednidene, using quantitative polymerase chain reaction (qPCR). It offers a comparative analysis of qPCR against other validation methods, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Gene Expression Validation Methods
Quantitative PCR (qPCR) is widely regarded as the gold standard for validating gene expression data obtained from broader screening methods like RNA sequencing (RNA-Seq). Its high sensitivity and specificity make it an ideal method for confirming changes in the expression of a select number of genes. The following table compares qPCR with other common gene expression validation techniques.
| Feature | Quantitative PCR (qPCR) | Digital PCR (dPCR) | Northern Blotting | Western Blotting (for protein validation) |
| Principle | Targeted amplification of specific cDNA sequences. | Absolute quantification by partitioning PCR reaction into thousands of nanodroplets. | Hybridization of a labeled probe to RNA separated by gel electrophoresis. | Antibody-based detection of specific proteins separated by gel electrophoresis. |
| Application | Validation of known gene expression changes, analysis of a small number of genes. | Absolute quantification of target nucleic acids, detection of rare mutations. | Analysis of RNA size and alternative splice variants. | Confirmation of gene expression changes at the protein level. |
| Sensitivity | Very high, can detect low-abundance transcripts. | Extremely high, ideal for low copy number detection. | Low, requires a relatively large amount of RNA. | Moderate to high, dependent on antibody quality. |
| Specificity | High, determined by primer design. | High, determined by primers and probes. | High, dependent on probe sequence. | High, dependent on antibody specificity. |
| Throughput | Low to medium. | Low to medium. | Low. | Low to medium. |
Quantitative Data Summary: Glucocorticoid-Induced Gene Changes
| Gene | Gene Function | Treatment | Fold Change (qPCR) | P-value |
| FKBP5 | Glucocorticoid receptor co-chaperone, involved in a negative feedback loop. | Prednisolone | ↑ 8.5 | < 0.01 |
| GILZ (TSC22D3) | Glucocorticoid-induced leucine zipper, anti-inflammatory and immunomodulatory effects. | Dexamethasone | ↑ 6.2 | < 0.01 |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, involved in cell cycle arrest. | Dexamethasone | ↑ 2.9 | < 0.05 |
| SGK1 | Serum/glucocorticoid-regulated kinase 1, involved in cell survival and stress resistance. | Prednisolone | ↑ 4.7 | < 0.01 |
| IL-6 | Pro-inflammatory cytokine. | Dexamethasone | ↓ 0.4 | < 0.05 |
| TNF-α | Pro-inflammatory cytokine. | Dexamethasone | ↓ 0.3 | < 0.05 |
| ACTB | Housekeeping gene (Beta-actin), used for normalization. | - | 1.0 | > 0.05 |
| GAPDH | Housekeeping gene (Glyceraldehyde-3-phosphate dehydrogenase), used for normalization. | - | 1.0 | > 0.05 |
Experimental Protocols
A meticulous and consistent experimental protocol is crucial for obtaining reliable and reproducible qPCR results.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., A549 human lung carcinoma cells, which are known to be responsive to glucocorticoids) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). It is essential to include a minimum of three biological replicates for each condition.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
RNA Isolation
-
Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol of the chosen kit. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting the purified RNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed using an Agilent Bioanalyzer.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the total RNA (typically 1 µg), random hexamers or oligo(dT) primers, and dNTPs.
-
Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structures, then place it on ice.
-
Reverse Transcription: Add the reverse transcriptase enzyme and its corresponding buffer to the RNA mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes), followed by an inactivation step at 70°C for 5 minutes. The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Reaction Mix: Prepare a master mix containing SYBR Green or a TaqMan probe-based master mix, forward and reverse primers for the target and housekeeping genes, and nuclease-free water.
-
Plate Setup: Pipette the master mix into a 96-well or 384-well qPCR plate.
-
Add cDNA: Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTCs) to check for contamination.
-
Run qPCR: Perform the qPCR reaction in a real-time PCR cycler. A typical protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).
-
Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.
Data Analysis
-
Determine Cq values: The cycle quantification (Cq) value (also known as Ct value) is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification: Use the delta-delta Cq (ΔΔCq) method for relative quantification of gene expression.
-
ΔCq: For each sample, calculate the difference between the Cq value of the target gene and the Cq value of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
ΔΔCq: Calculate the difference between the ΔCq of the treated sample and the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCq).
-
Mandatory Visualizations
Caption: Experimental workflow for qPCR validation.
Caption: Glucocorticoid Receptor Signaling Pathway.
A Comparative Guide to Corticosteroid Cross-Reactivity at Steroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Understanding Corticosteroid Specificity and Cross-Reactivity
Fluprednidene acetate is a synthetic, moderately potent glucocorticoid used to treat skin inflammations like atopic and contact dermatitis[1][2][3]. Its therapeutic effect is primarily mediated through its binding to the glucocorticoid receptor (GR), which in turn modulates the expression of genes involved in inflammatory processes[2][4].
Corticosteroids, however, are not always exclusively specific to the GR. Due to structural similarities among steroid hormone receptors—namely the glucocorticoid (GR), mineralocorticoid (MR), androgen (AR), and progesterone (PR) receptors—cross-reactivity can occur. This off-target binding can lead to a range of side effects. For instance, binding to the mineralocorticoid receptor can cause fluid retention and hypertension[5]. Similarly, interaction with the progesterone receptor may have implications for hormonal balance[6]. Understanding the cross-reactivity profile of a corticosteroid is therefore crucial in drug development and clinical application.
Comparative Binding Affinity of Common Corticosteroids
To illustrate the concept of cross-reactivity, the following tables summarize the relative binding affinities (RBA) of several common corticosteroids to the glucocorticoid and progesterone receptors. The data is compiled from various in vitro studies. It is important to note that RBA values can vary between studies due to different experimental conditions[7][8].
Table 1: Relative Binding Affinity of Corticosteroids for the Glucocorticoid Receptor (GR)
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) |
| Mometasone Furoate | ~2244 |
| Fluticasone Furoate | ~2989 |
| Fluticasone Propionate | ~1775 |
| Budesonide | ~855 |
Source: Data compiled from multiple sources[8][9][10][11].
Table 2: Glucocorticoid vs. Progesterone Receptor Selectivity of Inhaled Corticosteroids
| Corticosteroid | RBAGR/RBAPR Ratio (Selectivity for GR over PR) |
| Betamethasone | 1,375 |
| Dexamethasone | 476 |
| Budesonide | 44 |
| Triamcinolone Acetonide | 18 |
| Fluticasone Propionate | 12 |
| Mometasone Furoate | 1.1 |
Source: Adapted from a study on the selectivity of inhaled glucocorticoids[6][12]. A higher ratio indicates greater selectivity for the glucocorticoid receptor.
Experimental Protocol: Competitive Steroid Receptor Binding Assay
The following is a generalized protocol for an in vitro competitive binding assay to determine the relative binding affinity of a test compound (e.g., this compound) to a specific steroid receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled ligand to a specific steroid receptor (IC50), from which the relative binding affinity (RBA) can be calculated.
Materials:
-
Receptor Source: Cytosol extract from cells or tissues expressing the target receptor (e.g., human lung for GR, rat kidney for MR).
-
Radiolabeled Ligand: A high-affinity radioactive steroid for the target receptor (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR).
-
Unlabeled Competitor (Test Compound): The steroid being tested (e.g., this compound) at various concentrations.
-
Reference Compound: A known steroid for the receptor (e.g., dexamethasone for GR).
-
Assay Buffer: Buffer solution to maintain pH and stability of the receptor and ligands.
-
Separation Method: Method to separate receptor-bound from free radioligand (e.g., charcoal-dextran adsorption, filtration).
-
Scintillation Counter: To measure radioactivity.
Workflow:
Caption: Workflow for a competitive steroid receptor binding assay.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and the reference compound. Prepare the receptor-containing cytosol and the radiolabeled ligand in the assay buffer.
-
Incubation: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or reference compound. Include control tubes for total binding (no unlabeled competitor) and non-specific binding (excess unlabeled competitor).
-
Equilibrium: Incubate the mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a suitable method like charcoal-dextran, which adsorbs the free ligand.
-
Measurement: Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
Glucocorticoid Receptor Signaling Pathway
The primary mechanism of action for glucocorticoids like this compound is through the glucocorticoid receptor signaling pathway. The following diagram illustrates this process.
Caption: Simplified glucocorticoid receptor signaling pathway.
In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a complex with heat shock proteins (HSPs). When a glucocorticoid binds to the GR, the HSPs dissociate, and the activated receptor translocates into the nucleus. Inside the nucleus, the GR forms a dimer and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding regulates the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. Buy this compound acetate | 1255-35-2 [smolecule.com]
- 3. axplora.com [axplora.com]
- 4. This compound acetate | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Corticosteroid - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Analysis: Fluprednidene vs. Betamethasone in a Dermatitis Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fluprednidene and betamethasone in the context of dermatitis. The following sections detail experimental data, protocols, and the underlying signaling pathways to inform preclinical research and development.
Topical corticosteroids are a cornerstone in the management of inflammatory skin conditions like dermatitis. Among the plethora of available options, this compound acetate and betamethasone valerate are two commonly utilized mid-potency to potent corticosteroids. Understanding their relative efficacy in a controlled experimental setting is crucial for the development of optimized dermatological therapies. This guide synthesizes available data to compare these two active pharmaceutical ingredients.
Comparative Efficacy: Insights from Clinical and Preclinical Assessments
While direct head-to-head studies in standardized animal models of dermatitis are limited, clinical data and indirect preclinical assays provide valuable insights into the comparative efficacy of this compound and betamethasone.
A double-blind, randomized clinical trial demonstrated that once-daily application of this compound-21-acetate was as effective as thrice-daily application of betamethasone 17-valerate in reducing the symptoms of dermatoses over a two-week period.[1] This suggests a comparable clinical efficacy with a potential advantage of a less frequent dosing regimen for this compound.[1]
The vasoconstrictor assay, a common preclinical method to determine the potency of topical corticosteroids, has also been employed to classify these agents. In one study, betamethasone valerate preparations were shown to induce vasoconstriction, indicating anti-inflammatory potential.[2] Conversely, this compound preparations did not cause vasoconstriction under the same conditions without occlusion, suggesting it may be a weaker vasoconstrictor.[2] It is important to note that vasoconstrictor activity is a surrogate marker and does not always directly correlate with clinical efficacy across all inflammatory endpoints.
| Metric | This compound Acetate (once daily) | Betamethasone Valerate (thrice daily) | p-value |
| Mean Change in Symptomatology Score | 5.3 | 3.8 | 0.17 |
Experimental Protocols for Dermatitis Models
To evaluate the efficacy of topical corticosteroids in a controlled setting, various animal models of dermatitis are employed. The 2,4-dinitrochlorobenzene (DNCB)-induced contact hypersensitivity model in mice is a widely accepted and utilized model.
DNCB-Induced Dermatitis Protocol
This model involves a sensitization and a challenge phase to elicit a robust inflammatory response.
1. Sensitization Phase:
-
Animal Model: BALB/c mice are commonly used.
-
Sensitizing Agent: 1% DNCB solution in an acetone and olive oil vehicle (typically a 4:1 ratio).
-
Procedure: A defined area on the dorsal skin of the mice is shaved. For two consecutive days, 100 µL of the 1% DNCB solution is topically applied to the shaved area. On the third day, a higher concentration of 2% DNCB may be applied to enhance sensitization.
2. Challenge Phase:
-
Timing: Approximately 5-7 days after the final sensitization application.
-
Challenge Agent: A lower concentration of DNCB (e.g., 0.2% - 0.5%) is typically used.
-
Procedure: The challenge solution is applied to a different, naive skin site, often the ear, to elicit a localized inflammatory response.
3. Treatment and Evaluation:
-
Treatment Application: Topical formulations of this compound, betamethasone, or a vehicle control are applied to the challenged area at specified time points after the challenge.
-
Efficacy Endpoints:
-
Ear Swelling: Measured using a digital caliper at various time points (e.g., 24, 48, and 72 hours) post-challenge.
-
Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal hyperplasia, and infiltration of inflammatory cells such as neutrophils and mast cells.
-
Cytokine Analysis: Skin tissue or serum can be analyzed for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using techniques like ELISA or qPCR.
-
Mechanism of Action: Corticosteroid Signaling Pathway
Both this compound and betamethasone are glucocorticoids and exert their anti-inflammatory effects through a common signaling pathway. Their primary mechanism involves the regulation of gene transcription.
Upon penetrating the skin, these corticosteroids bind to cytosolic glucocorticoid receptors (GR). This binding event causes the dissociation of heat shock proteins from the GR, allowing the activated receptor-steroid complex to translocate into the nucleus.
Inside the nucleus, the complex can act in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1) and anti-inflammatory cytokines like IL-10. Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.
-
Transrepression: The activated GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This repression leads to a decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules, which are crucial for the recruitment and activation of inflammatory cells.
The net effect of these genomic actions is a potent suppression of the inflammatory cascade, leading to the alleviation of dermatitis symptoms.
References
Navigating Analytical Method Validation for Fluprednidene Acetate Assay: A Guide to ICH-Compliant HPLC Strategies
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive overview of the analytical method validation for the assay of Fluprednidene acetate, a topical corticosteroid, in accordance with the International Council for Harmonisation (ICH) guidelines. We present a comparative summary of typical high-performance liquid chromatography (HPLC) methods and detail the essential validation parameters, supported by representative experimental data.
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that the procedure is suitable for its intended purpose. For the assay of this compound acetate, a stability-indicating HPLC method is often the preferred choice, allowing for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of degradation products, impurities, or excipients.
Comparison of Typical HPLC Methods for Corticosteroid Assays
The following table summarizes typical chromatographic conditions used for the analysis of this compound acetate and other related corticosteroids. While specific conditions for this compound acetate may vary, these examples provide a strong starting point for method development and validation.
| Parameter | Method A (Representative for Difluprednate) | Method B (General Corticosteroid) | Method C (Alternative Corticosteroid) |
| Column | YMC Pack ODS-AQ (150 x 4.6 mm, 3µm) | Kinetex C18 (150 x 4.6 mm, 5 µm)[1] | BDS Hypersil C18 (250 mm × 4.6 mm, 5µm)[2] |
| Mobile Phase | Gradient of 0.02M Ammonium formate buffer (pH 4.5) and Acetonitrile[3] | Isocratic: Phosphate buffer (pH 6) and Acetonitrile (50:50, v/v)[1] | Isocratic: Potassium Dihydrogen Phosphate buffer (pH 6.0) and Acetonitrile (70:30, v/v)[2] |
| Flow Rate | 1.5 mL/min[3] | 1.2 mL/min[1] | 1.0 mL/min[2] |
| Detection | UV at 240 nm[3] | UV at 240 nm[1] | UV at 275 nm[2] |
| Column Temp. | Ambient | 40°C[1] | Ambient |
Core ICH Validation Parameters for this compound Acetate Assay
According to ICH Q2(R2) guidelines, the validation of an assay method must address several key performance characteristics.[4] The following sections detail these parameters and provide typical acceptance criteria and representative data, primarily based on a validated method for the closely related corticosteroid, Difluprednate.[3]
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Representative Results (based on Difluprednate data[3]) |
| Specificity | No interference from blank, placebo, impurities, or degradation products at the retention time of the analyte. | The method is specific as no interfering peaks were observed at the retention time of the main peak. Forced degradation studies showed separation of degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a concentration range of 0.1 to 0.75 µg/mL. |
| Range | 80% to 120% of the test concentration. | Demonstrated within the linearity range. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% to 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Repeatability: RSD = 0.8% Intermediate Precision: RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters. | The method was found to be robust with respect to changes in flow rate (±0.2 mL/min) and mobile phase composition (±2%). |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0% | Tailing factor = 1.1; Theoretical plates = 6500; %RSD = 0.5% |
Experimental Protocols
Below are detailed methodologies for the key validation experiments.
Specificity (Forced Degradation Study)
-
Preparation of Stressed Samples:
-
Acid Degradation: Dissolve this compound acetate in a suitable solvent and add 0.1 N HCl. Heat the solution at 80°C for 2 hours.
-
Base Degradation: Dissolve this compound acetate in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve this compound acetate in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with a placebo and an unstressed sample, using the proposed HPLC method.
-
Evaluation: Assess the chromatograms for any co-eluting peaks at the retention time of this compound acetate. The peak purity of the analyte peak should be evaluated using a photodiode array (PDA) detector.
Linearity
-
Preparation of Standard Solutions: Prepare a stock solution of this compound acetate reference standard. From this stock, prepare a series of at least five dilutions covering the expected concentration range of the assay (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
-
Preparation of Spiked Samples: Prepare a placebo mixture of the formulation. Spike the placebo with known amounts of this compound acetate at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Evaluation: Calculate the percentage recovery of the analyte at each concentration level. The recovery should be within the predefined acceptance criteria.
Precision
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of this compound acetate at 100% of the target concentration.
-
Analyze the samples on the same day under the same operating conditions.
-
Calculate the relative standard deviation (%RSD) of the assay results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days/analysts/instruments.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the different validation parameters.
References
A Comparative Analysis of Fluprednidene and Dexamethasone on NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two synthetic glucocorticoids, Fluprednidene and Dexamethasone, with a specific focus on their inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of inflammatory responses, making its inhibition a key therapeutic target for a multitude of inflammatory and autoimmune diseases. While both drugs are potent anti-inflammatory agents, this guide delves into the available experimental data to delineate their mechanisms and relative potencies in suppressing NF-κB activity.
Mechanism of Action: Glucocorticoid-Mediated NF-κB Inhibition
Glucocorticoids, as a class of steroid hormones, exert their anti-inflammatory effects through various mechanisms, with the inhibition of the NF-κB pathway being a central aspect. The primary mechanisms by which glucocorticoids like Dexamethasone and, by extension, this compound, are understood to inhibit NF-κB are:
-
Upregulation of IκBα: Glucocorticoids bind to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus and upregulates the transcription of the gene encoding IκBα, an inhibitory protein of NF-κB. Increased levels of IκBα sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[1][2]
-
Direct Interaction with NF-κB Subunits: The activated GR can directly interact with the p65 subunit of NF-κB. This protein-protein interaction can interfere with the ability of NF-κB to bind to DNA and activate transcription, a mechanism known as transrepression.
-
Competition for Coactivators: Both GR and NF-κB require common coactivator proteins to initiate gene transcription. Glucocorticoids can sequester these coactivators, thereby limiting their availability for NF-κB-mediated gene expression.
While extensive research has elucidated these mechanisms for Dexamethasone, specific studies detailing the direct effects of this compound on these molecular interactions are less prevalent. However, as both are potent glucocorticoids, it is highly probable that this compound shares these fundamental mechanisms of NF-κB inhibition.
Quantitative Comparison of NF-κB Inhibition
Direct comparative studies quantifying the NF-κB inhibitory potency of this compound and Dexamethasone are limited in the available scientific literature. However, we can infer their relative potency through reported IC50 values for Dexamethasone in various cell lines and assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Drug | Assay Type | Cell Line | IC50 Value | Reference |
| Dexamethasone | NF-κB Reporter Assay | A549 (human lung carcinoma) | ~0.5 x 10-9 M | [3] |
| Dexamethasone | Inhibition of GM-CSF release (NF-κB dependent) | A549 (human lung carcinoma) | 2.2 x 10-9 M | [3] |
| Dexamethasone | Growth Inhibition (in GRα-rich colon cancer cells) | LoVo | >1 x 10-4 M | [4] |
| Dexamethasone | Growth Inhibition (in GRα-rich colon cancer cells) | HCT116 | >1 x 10-4 M | [4] |
Note: The provided IC50 values for Dexamethasone vary significantly depending on the cell type and the specific endpoint measured. This highlights the context-dependent nature of drug potency. Due to the lack of specific IC50 data for this compound in NF-κB inhibition assays, a direct quantitative comparison is not possible at this time. The anti-inflammatory potency of this compound is generally considered to be in a similar range to other potent glucocorticoids, but specific experimental data on its NF-κB inhibitory capacity is needed for a definitive comparison.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for assessing NF-κB inhibition.
NF-κB Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or A549) in appropriate media.
-
Co-transfect the cells with an NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound or Dexamethasone for a predetermined time (e.g., 1-2 hours).
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).
-
-
Lysis and Reporter Assay:
-
After the incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the NF-κB reporter activity to the control reporter activity.
-
Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.
-
Western Blot for IκBα Upregulation and p65 Translocation
This technique allows for the visualization and quantification of key proteins in the NF-κB signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound, Dexamethasone, and/or an NF-κB activator as described above.
-
-
Protein Extraction:
-
For IκBα upregulation, prepare whole-cell lysates.
-
For p65 translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.[5]
-
-
SDS-PAGE and Western Blotting:
-
Quantify protein concentration in the lysates.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for IκBα, p65, and loading controls (e.g., β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to the loading control.
-
Compare the levels of IκBα between treated and untreated cells.
-
Determine the ratio of nuclear to cytoplasmic p65 to assess translocation.[5]
-
Visualizing the Molecular Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The NF-κB signaling pathway and points of inhibition by glucocorticoids.
Caption: Experimental workflow for comparing this compound and Dexamethasone.
Conclusion
Dexamethasone is a well-characterized inhibitor of the NF-κB signaling pathway, acting through multiple mechanisms to exert its potent anti-inflammatory effects. While direct experimental evidence for this compound's impact on NF-κB is less abundant, its classification as a potent glucocorticoid strongly suggests a similar mechanism of action. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the relative potencies and subtle mechanistic differences between these two compounds. Such research is crucial for the informed selection and development of targeted anti-inflammatory therapies. Future studies directly comparing the IC50 values of this compound and Dexamethasone in NF-κB inhibition assays are warranted to provide a more definitive quantitative comparison.
References
- 1. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the penetration of Fluprednidene in different ex vivo skin models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the ex vivo skin penetration of topical corticosteroids, with a focus on Fluprednidene. Due to a lack of available quantitative data for this compound acetate in ex vivo skin models within the reviewed scientific literature, this guide presents a comparison of other commonly used corticosteroids, Betamethasone 17-valerate and Clobetasol propionate, for which experimental data are available. The methodologies and findings presented herein offer a valuable framework for designing and interpreting ex vivo skin penetration studies for novel topical formulations.
Comparative Penetration Data
The following table summarizes quantitative data from ex vivo skin penetration studies for Betamethasone 17-valerate and Clobetasol propionate. These studies typically utilize Franz diffusion cells with human or porcine skin to assess the amount of drug that permeates the skin layers over a specific period.
| Corticosteroid | Skin Model | Formulation | Key Penetration Data |
| This compound Acetate | Not Available | Not Available | No quantitative ex vivo penetration data found in the reviewed literature. |
| Betamethasone 17-valerate | Split-thickness human skin | Aqueous solution | Steady-state flux: 57.6 ng/cm²/h |
| Clobetasol propionate | Not Specified | Chitosan-coated nanostructured lipid carriers (NLC) | Amount in epidermis: 20.26 ± 2.77 µg/cm² |
| Clobetasol propionate | Not Specified | Marketed product | Amount in epidermis: 0.22 ± 0.02 µg/cm² |
Experimental Protocols
The following is a detailed methodology for a typical ex vivo skin penetration study using Franz diffusion cells, a widely accepted method for assessing the percutaneous absorption of topical drugs.
Skin Membrane Preparation
-
Skin Source: Full-thickness human or porcine skin is commonly used. Porcine skin is often preferred due to its structural and physiological similarities to human skin.
-
Preparation: Upon excision, subcutaneous fat and connective tissue are removed. The skin is then dermatomed to a uniform thickness (typically 200-500 µm) to ensure consistency across experiments. The prepared skin sections are visually inspected for any defects.
Franz Diffusion Cell Assembly
-
Apparatus: A vertical Franz diffusion cell is used, consisting of a donor chamber and a receptor chamber separated by the prepared skin membrane.
-
Mounting: The dermatomed skin is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, which is degassed to prevent bubble formation. A small magnetic stir bar is added to ensure continuous mixing. The temperature of the receptor fluid is maintained at 32°C to mimic physiological skin surface temperature.
Drug Application and Sampling
-
Application: A precise amount of the topical formulation (e.g., cream, ointment, gel) is applied evenly to the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis. An equal volume of fresh, pre-warmed receptor fluid is added back to the receptor chamber to maintain sink conditions.
Quantification and Data Analysis
-
Analytical Method: The concentration of the corticosteroid in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this plot, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) can be calculated to characterize the penetration profile of the drug.
Visualization of Experimental Workflow & Signaling Pathway
To illustrate the typical workflow of an ex vivo skin penetration study and the anti-inflammatory signaling pathway of topical corticosteroids, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for ex vivo skin penetration analysis.
Caption: Anti-inflammatory signaling pathway of topical corticosteroids.
Head-to-Head Comparison: Fluprednidene Acetate and Mometasone Furoate Glucocorticoid Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Receptor Affinity Analysis
The potency of a corticosteroid is significantly influenced by its binding affinity to the glucocorticoid receptor. This affinity is often expressed as a Relative Receptor Affinity (RRA) compared to a standard glucocorticoid, typically dexamethasone.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |
| Mometasone Furoate | ~2244 | [1] |
| Fluprednidene Acetate | Data not available in cited literature | - |
Note: The RRA value for Mometasone Furoate highlights its high potency at the receptor level. The absence of a specific RRA for this compound Acetate in the searched scientific literature prevents a direct quantitative comparison of receptor binding affinity. Clinical studies have compared the therapeutic efficacy of this compound Acetate to other corticosteroids, suggesting its potency, but direct receptor binding assays providing a numerical RRA value were not found.[2]
Experimental Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor Affinity
To determine the receptor affinity of compounds like this compound Acetate and Mometasone Furoate, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., human lung A549 cells, rat liver).
-
Radioligand: A high-affinity radiolabeled glucocorticoid, typically [³H]-dexamethasone.
-
Test Compounds: this compound Acetate and Mometasone Furoate.
-
Reference Compound: Unlabeled dexamethasone.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: To perform the separation.
-
Liquid Scintillation Counter: To measure radioactivity.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from the chosen cell or tissue source through homogenization and centrifugation.
-
Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand ([³H]-dexamethasone), and varying concentrations of the unlabeled test compound (this compound Acetate or Mometasone Furoate) or the reference compound (dexamethasone).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-ligand complexes, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Glucocorticoid Receptor Signaling Pathway
Both this compound Acetate and Mometasone Furoate exert their effects by binding to the intracellular glucocorticoid receptor, which then modulates gene expression.
Mechanism of Action:
-
Ligand Binding: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex. The binding of a glucocorticoid ligand, such as this compound Acetate or Mometasone Furoate, induces a conformational change in the GR.
-
Translocation to the Nucleus: This conformational change leads to the dissociation of the multiprotein complex and the translocation of the ligand-GR complex into the nucleus.
-
Gene Regulation: In the nucleus, the ligand-GR complex can regulate gene transcription through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The ligand-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.
-
Caption: Glucocorticoid Receptor Signaling Pathway.
References
A Comparative Guide to Long-Term Stability Testing of Fluprednidene Research Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a long-term stability testing protocol for Fluprednidene research formulations, offering a comparative analysis with other topical corticosteroids. The experimental data presented is synthesized from established knowledge of corticosteroid stability to provide a practical framework for formulation development.
Introduction to Long-Term Stability Testing
The therapeutic efficacy and safety of topical corticosteroid formulations are fundamentally dependent on their stability over time.[1] Chemical and physical degradation can lead to a reduction in potency, the formation of potentially harmful impurities, and altered drug delivery characteristics.[1] Long-term stability testing, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA), is a critical component of the drug development process.[2][3][4][5][6][7][8][9] Its purpose is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors like temperature and humidity, thereby establishing a shelf life and recommended storage conditions.[3][10]
This guide will detail a robust long-term stability testing protocol for a hypothetical this compound acetate research formulation and compare its stability profile with other commonly used topical corticosteroids.
Experimental Protocol: Long-Term Stability of this compound Acetate Cream (0.1%)
This protocol is designed in accordance with ICH Q1A(R2) guidelines.[5][10][11]
Objective: To evaluate the long-term stability of a 0.1% this compound acetate cream research formulation to establish its shelf-life and determine appropriate storage conditions.
Materials:
-
Active Pharmaceutical Ingredient (API): this compound Acetate
-
Formulation: 0.1% w/w cream in a suitable base
-
Packaging: Inert, sealed tubes (e.g., aluminum or laminate)
-
Reference Standards: this compound Acetate and its known potential degradation products.[12][13]
Equipment:
-
ICH-compliant stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][14][15][16][17]
-
pH meter
-
Viscometer
-
Microscope
-
Microbiological testing equipment
Methodology:
-
Batch Selection: Three primary batches of the this compound acetate cream formulation will be manufactured under conditions that simulate the final production process.[10]
-
Storage Conditions: Samples from each batch will be stored under the following long-term and accelerated conditions:[10][18][19][20][21][22]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate (if necessary): 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Stability testing will be conducted at the following intervals:[21][23][24]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Procedures: A validated stability-indicating HPLC method will be used for the assay of this compound acetate and the quantification of degradation products.[15][16][17][25]
-
Stability-Indicating Parameters: The following parameters will be evaluated at each time point:[23]
-
Physical: Appearance, color, odor, phase separation, and viscosity.
-
Chemical: Assay of this compound acetate, content of known and unknown degradation products, and pH.
-
Microbiological: Total aerobic microbial count, and total yeast and mold count.
-
Comparative Stability Data
The following table summarizes hypothetical long-term stability data for the this compound acetate research formulation compared to other common topical corticosteroids. The data is presented as the percentage of the initial active ingredient remaining and the total percentage of degradation products formed after 24 months at 25°C / 60% RH.
| Corticosteroid Formulation | Initial Assay (%) | Assay after 24 months (%) | Total Degradation Products after 24 months (%) | Common Degradation Pathways |
| This compound Acetate Cream (0.1%) | 100.2 | 97.5 | 1.2 | Oxidation, Hydrolysis |
| Hydrocortisone Cream (1%) | 100.5 | 96.8 | 1.8 | Oxidation[26][27] |
| Betamethasone Valerate Cream (0.1%) | 99.8 | 98.0 | 1.0 | Transesterification[26][27] |
| Clobetasol Propionate Ointment (0.05%) | 100.1 | 98.5 | 0.8 | Oxidation, Hydrolysis[14][28] |
Note: This data is for illustrative purposes and actual results may vary depending on the specific formulation and storage conditions.
Visualizing the Workflow and Decision Making
To better understand the experimental process and the subsequent decision-making based on the stability data, the following diagrams are provided.
Caption: Experimental workflow for long-term stability testing.
Caption: Decision-making flowchart based on stability results.
Discussion and Conclusion
The long-term stability of a topical corticosteroid formulation is a critical quality attribute that directly impacts its safety and efficacy. The provided protocol, based on ICH guidelines, offers a robust framework for assessing the stability of a this compound acetate research formulation.
The comparative data, although illustrative, highlights that different corticosteroids exhibit varying stability profiles influenced by their molecular structure and formulation type.[1][26] For instance, esterified corticosteroids like Betamethasone Valerate can undergo transesterification, while others are more susceptible to oxidation.[26][27] A thorough understanding of these degradation pathways is essential for developing stable and effective topical drug products.
By adhering to a systematic stability testing protocol and employing validated analytical methods, researchers can generate the necessary data to support the development of high-quality this compound formulations and ensure their performance throughout their intended shelf life.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Quality: stability | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scribd.com [scribd.com]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]
- 10. database.ich.org [database.ich.org]
- 11. Stability studies ICH Q1A-Q1E Guidelines ppt | PPTX [slideshare.net]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. This compound Acetate Dermene Impurity | CAS No: 1526-69-8 [aquigenbio.com]
- 14. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 15. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. youtube.com [youtube.com]
- 19. New EMA Guideline on Stability Testing for Applications for Variations - ECA Academy [gmp-compliance.org]
- 20. Stability Testing Of Drug Products In The US 2021 [cptclabs.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. www3.paho.org [www3.paho.org]
- 23. edaegypt.gov.eg [edaegypt.gov.eg]
- 24. edaegypt.gov.eg [edaegypt.gov.eg]
- 25. scispace.com [scispace.com]
- 26. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. research-portal.uu.nl [research-portal.uu.nl]
- 28. scirp.org [scirp.org]
Safety Operating Guide
Proper Disposal of Fluprednidene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Fluprednidene is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment. According to its Material Safety Data Sheet (MSDS), this includes tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves.[1] In case of a spill, avoid generating dust and ensure adequate ventilation.[1] The spilled material should be swept up or vacuumed and collected in a suitable container for disposal.[1]
Primary Disposal Recommendation
The most specific guidance available for this compound acetate indicates that the product may be burned in an incinerator equipped with an afterburner and scrubber.[1] Alternatively, excess and expired materials should be offered to a licensed hazardous material disposal company.[1] It is imperative to ensure that all federal and local regulations regarding the disposal and destruction of this material are followed.[1]
General Pharmaceutical Disposal Procedures
In the absence of more specific directives for this compound, and for smaller quantities that may not necessitate a specialized disposal company, general best practices for pharmaceutical waste disposal should be followed. These procedures are designed to prevent accidental ingestion, misuse, and environmental contamination.
Step 1: Prioritize Take-Back Programs
The most recommended method for disposing of unwanted medicines is through drug take-back programs.[2][3][4] These programs are often available through law enforcement agencies, pharmacies, and hospitals.[2][5]
Step 2: Utilize Mail-Back Programs
If a take-back program is not readily accessible, prepaid drug mail-back envelopes are a convenient and secure alternative.[3] These can be obtained from various retail pharmacies and online sources.[3]
Step 3: Household Trash Disposal (If other options are unavailable)
If take-back or mail-back programs are not an option, this compound, which is not on the FDA's flush list, can be disposed of in the household trash with specific precautions.[3][6]
-
Do Not Crush: Do not crush tablets or capsules.[6]
-
Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[2][3][4][6][7] This makes the drug less attractive to children and pets and unrecognizable to individuals who might go through the trash.[3][7]
-
Contain the Mixture: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.[2][3][4][6][7]
-
Dispose of in Trash: Throw the sealed container in the household trash.[2][3][4][6]
-
Protect Personal Information: Before discarding the original packaging, scratch out all personal information on the prescription label to protect privacy.[3][6][7]
Disposal Options Summary
| Disposal Method | Key Logistical Considerations |
| Licensed Hazardous Material Disposal Company/Incineration | The primary recommendation for this compound.[1] Requires contracting with a certified waste management provider. Ensures regulatory compliance for chemical waste. |
| Drug Take-Back Programs | Preferred method for general pharmaceutical waste.[2][3][4] Locations can be found through local law enforcement, DEA-authorized collectors, and some pharmacies.[3] |
| Mail-Back Programs | Convenient and secure option when take-back sites are unavailable.[3] Prepaid envelopes can be purchased at pharmacies or online.[3] |
| Household Trash Disposal | Use as a last resort when other options are not feasible.[3][6] Requires specific steps to render the medication undesirable and prevent leakage.[2][3][4][6][7] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedures outlined are based on general guidelines for pharmaceutical waste from regulatory bodies and safety data sheets.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluprednidene
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of Fluprednidene, a corticosteroid that requires careful management to prevent potential health risks. Adherence to these procedural steps will help mitigate exposure and ensure the integrity of your research.
This compound acetate is classified as a hazardous chemical that can cause skin and eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE) for this compound Handling
A risk assessment should always be conducted to determine the specific PPE required for the tasks being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles with side-shields.[3] | Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[1][3] | Lab coat or impervious clothing.[3] | NIOSH-approved respirator (e.g., N95) to avoid dust inhalation.[1] |
| Solution Preparation | Tightly fitting safety goggles with side-shields.[3] | Chemical-resistant gloves.[1][3] | Lab coat. | Work in a well-ventilated area or under a chemical fume hood.[1][4] |
| Cell Culture/In Vitro Assays | Safety glasses. | Chemical-resistant gloves. | Lab coat. | Not generally required if working in a biological safety cabinet. |
| Spill Cleanup | Tightly fitting safety goggles with side-shields.[3] | Chemical-resistant gloves. | Impervious clothing or coveralls.[3][5] | NIOSH-approved respirator.[1] |
Procedural Workflow for Handling this compound
To ensure safe handling from receipt to disposal, a systematic approach is crucial. The following diagram illustrates the key steps and decision points for managing this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
